molecular formula C10H12N4 B7905160 2-(5-PHENYL-[1,2,3]TRIAZOL-1-YL)-ETHYLAMINE CAS No. 1187927-22-5

2-(5-PHENYL-[1,2,3]TRIAZOL-1-YL)-ETHYLAMINE

Cat. No.: B7905160
CAS No.: 1187927-22-5
M. Wt: 188.23 g/mol
InChI Key: OVHIXCHBFOBLJY-UHFFFAOYSA-N
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Description

2-(5-PHENYL-[1,2,3]TRIAZOL-1-YL)-ETHYLAMINE is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-phenyltriazol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-6-7-14-10(8-12-13-14)9-4-2-1-3-5-9/h1-5,8H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHIXCHBFOBLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280202
Record name 5-Phenyl-1H-1,2,3-triazole-1-ethanamine
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Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-22-5
Record name 5-Phenyl-1H-1,2,3-triazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-1H-1,2,3-triazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(5-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1,5-disubstituted 1,2,3-triazoles represents a critical capability in modern medicinal chemistry, offering conformationally restricted bioisosteres for cis-amide bonds. This whitepaper details the strategic synthesis of 2-(5-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine . Achieving the precise 1,5-regiochemistry requires bypassing the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in favor of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This guide provides a self-validating, highly optimized protocol grounded in mechanistic causality.

Strategic Rationale & Regiochemical Control

The standard Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne thermally yields a nearly 1:1 mixture of 1,4- and 1,5-regioisomers. While CuAAC is the gold standard for "click" chemistry, it exclusively generates the 1,4-disubstituted isomer[1].

To synthesize 2-(5-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine, the phenyl group must be positioned at the C5 atom of the triazole ring, directly adjacent to the N1-ethylamine substituent. This strict steric requirement necessitates the use of RuAAC [2]. By utilizing pentamethylcyclopentadienyl ruthenium chloride complexes (e.g.,


), the regioselectivity is inverted, yielding the 1,5-isomer with 

specificity[3].

Furthermore, the primary amine of the ethylamine moiety poses a nucleophilic threat and can act as a competitive ligand, potentially poisoning the ruthenium catalyst. Therefore, transient masking of the amine using a tert-butyloxycarbonyl (Boc) protecting group is a mandatory strategic choice[4].

Retrosynthetic Workflow

The forward synthesis is executed in three distinct phases: Azidation, RuAAC Cycloaddition, and Deprotection.

SynthesisWorkflow A N-Boc-2-bromoethylamine C N-Boc-2-azidoethylamine A->C DMF, 80°C SN2 B NaN3 (Azidation) B->C E N-Boc-2-(5-phenyl-1H- 1,2,3-triazol-1-yl)ethylamine C->E RuAAC Dioxane, 60°C D Phenylacetylene + Cp*RuCl(PPh3)2 D->E G 2-(5-phenyl-1H-1,2,3- triazol-1-yl)ethan-1-amine E->G RT, 2h F TFA / DCM (Deprotection) F->G

Retrosynthetic workflow and forward synthesis pathway for the target 1,5-disubstituted triazole.

Mechanistic Causality: The RuAAC Pathway

Understanding the catalytic cycle is essential for troubleshooting and optimizing the reaction. Unlike CuAAC, which relies on the formation of a copper-acetylide intermediate (restricting it to terminal alkynes), RuAAC activates the alkyne via


-coordination.
  • Ligand Exchange: The precatalyst ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     undergoes dissociation of one triphenylphosphine ligand to open a coordination site, forming the active 16-electron species 
    
    
    
    .
  • Oxidative Coupling: The azide and alkyne coordinate to the ruthenium center. The crucial C-N bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. This dictates the 1,5-regiochemistry[3].

  • Reductive Elimination: The resulting six-membered ruthenacycle undergoes reductive elimination—identified via Density Functional Theory (DFT) as the rate-determining step—to release the 1,5-disubstituted triazole and regenerate the catalyst[5].

RuAAC_Mechanism Cat Active Catalyst [Cp*RuCl(PPh3)] Coord Coordination Complex Ru + Azide + Alkyne Cat->Coord Ligand Exchange (+ Azide, + Alkyne) Ruthenacycle Six-Membered Ruthenacycle Oxidative Coupling Coord->Ruthenacycle C-N Bond Formation (Regioselective) Product Product Release 1,5-Disubstituted Triazole Ruthenacycle->Product Reductive Elimination (Rate-Determining Step) Product->Cat Catalyst Regeneration

Catalytic cycle of the RuAAC reaction highlighting the rate-determining reductive elimination.

Quantitative Optimization of Reaction Parameters

The choice of catalyst and solvent heavily influences both yield and regioselectivity. While


 is highly active at room temperature, it is highly sensitive to oxygen degradation[6]. 

is preferred for benchtop stability, though it requires mild heating (60 °C) to facilitate the initial phosphine dissociation[6].
Catalyst SystemSolventTemperatureRegioselectivity (1,5 : 1,4)Isolated Yield (%)

/ NaAsc

-BuOH /

RT0 : 10095%

1,4-Dioxane 60 °C >99 : 1 88%

THFRT>99 : 191%

Benzene80 °C85 : 1565%

Table 1: Optimization matrix for the synthesis of 1,5-disubstituted triazoles. Bold indicates the selected protocol parameters for optimal balance of stability and yield.

Validated Experimental Protocols

Step A: Synthesis of N-Boc-2-azidoethylamine

Causality: Converting the bromide to an azide provides the necessary dipole for the click reaction, while the Boc group prevents the primary amine from coordinating to the ruthenium center[4].

  • Dissolve N-Boc-2-bromoethylamine (10.0 mmol, 1.0 eq) in anhydrous DMF (20 mL).

  • Add sodium azide (

    
    ) (15.0 mmol, 1.5 eq) in a single portion. Safety Note: Do not use halogenated solvents with sodium azide to prevent the formation of explosive diazidomethane.
    
  • Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Quench the reaction by pouring it into ice-cold distilled water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield N-Boc-2-azidoethylamine as a colorless oil.
    
Step B: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Causality: Dioxane is utilized as a non-protic solvent to maximize catalyst solubility and stability. Protic solvents drastically reduce RuAAC yields[6].

  • In an oven-dried Schlenk flask, dissolve N-Boc-2-azidoethylamine (5.0 mmol, 1.0 eq) and phenylacetylene (5.25 mmol, 1.05 eq) in anhydrous 1,4-dioxane (15 mL)[7].

  • Degas the solution by bubbling Argon through the mixture for 10 minutes.

  • Add the catalyst

    
     (0.1 mmol, 2 mol%). The solution will typically adopt a dark brown/red hue[6].
    
  • Seal the flask and heat to 60 °C in an oil bath for 12 hours[6].

  • Monitor completion via TLC (Hexane:EtOAc 7:3).

  • Concentrate the solvent under reduced pressure and purify the crude residue via flash column chromatography (silica gel) to isolate N-Boc-2-(5-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine.

Step C: Acidic Deprotection and Isolation

Causality: Trifluoroacetic acid (TFA) efficiently cleaves the Boc carbamate, releasing gaseous


 and isobutylene, driving the reaction to completion.
  • Dissolve the purified N-Boc-protected triazole (4.0 mmol) in anhydrous Dichloromethane (DCM) (16 mL).

  • Add Trifluoroacetic acid (TFA) (4 mL) dropwise at 0 °C.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to remove excess TFA.

  • Redissolve the residue in DCM (20 mL) and wash with saturated aqueous

    
     until the aqueous layer reaches pH 8.
    
  • Extract, dry the organic layer over

    
    , and evaporate the solvent to afford the final product: 2-(5-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine  as a free base.
    

References

  • [1] Johansson, J. R., et al. "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications." Chemical Reviews, ACS Publications. URL:[Link]

  • [5] "Mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)." Organic-Chemistry.org. URL:[Link]

  • [7] Oakdale, J. S., et al. "Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition." PMC - National Institutes of Health. URL:[Link]

  • [3] Boren, B. C., et al. "Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, ACS Publications. URL:[Link]

  • [2] Zhang, L., et al. "Ruthenium-catalyzed cycloaddition of alkynes and organic azides." PubMed - National Institutes of Health. URL:[Link]

  • [6] "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications." Chalmers Research. URL:[Link]

Sources

2-(5-PHENYL-TRIAZOL-1-YL)-ETHYLAMINE chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(5-Phenyl-1,2,4-triazol-1-yl)ethylamine: Structure, Properties, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a versatile pharmacophore. When functionalized with both a phenyl group and an ethylamine sidechain, as in 2-(5-phenyl-1,2,4-triazol-1-yl)ethylamine, the resulting molecule presents a compelling scaffold for investigation in drug discovery and materials science. This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and likely biological significance of this compound. Drawing upon extensive literature on related phenyl-triazole derivatives, this document offers insights into its synthesis, characterization, and potential applications, serving as a foundational resource for researchers in the field.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating a compound's potential is a thorough understanding of its structure and inherent chemical properties. These characteristics govern its reactivity, solubility, and interactions with biological systems.

Structural Elucidation

2-(5-Phenyl-1,2,4-triazol-1-yl)ethylamine is characterized by a central 1,2,4-triazole ring. A phenyl group is attached at the C5 position, and an ethylamine group is linked to the N1 position of the triazole ring. The presence of the triazole ring, a five-membered heterocycle with three nitrogen atoms, is pivotal to its chemical nature.

Caption: Chemical structure of 2-(5-phenyl-1,2,4-triazol-1-yl)ethylamine.

Predicted Physicochemical Data

While experimental data for this specific molecule is not widely published, its properties can be predicted based on structurally similar compounds and computational models.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₀H₁₂N₄Provides the elemental composition.
Molecular Weight 188.23 g/mol Influences diffusion and transport properties.
Topological Polar Surface Area (TPSA) ~56 ŲA key indicator of drug permeability and oral bioavailability.[1]
logP (Octanol-Water Partition Coefficient) ~1.0 - 1.5Predicts the lipophilicity and membrane permeability of the molecule.[1]
Hydrogen Bond Donors 1 (from the amine group)Influences solubility and receptor binding.[1]
Hydrogen Bond Acceptors 4 (from the triazole and amine nitrogens)Key for molecular recognition and binding affinity.[1]
Rotatable Bonds 3Affects conformational flexibility and binding entropy.[1]

Synthesis and Characterization

The synthesis of novel compounds is a critical step in their evaluation. The following section outlines a plausible synthetic route and the analytical techniques essential for structural verification.

Proposed Synthetic Pathway

A common and effective method for synthesizing N1-substituted 1,2,4-triazoles involves the cyclization of intermediates derived from hydrazides or thiohydrazides. A plausible route to 2-(5-phenyl-1,2,4-triazol-1-yl)ethylamine is a multi-step process.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization A Benzoyl Hydrazide C N'-(2-aminoethyl)benzohydrazide A->C Reaction with 2-bromoethylamine B 2-Bromoethylamine Hydrobromide B->C E 2-(5-phenyl-1,2,4-triazol-1-yl)ethylamine C->E Cyclization with formic acid D Formic Acid D->E

Caption: Proposed synthetic workflow for 2-(5-phenyl-1,2,4-triazol-1-yl)ethylamine.

Detailed Experimental Protocol

Step 1: Synthesis of N'-(2-aminoethyl)benzohydrazide

  • To a solution of benzoyl hydrazide in a suitable solvent such as ethanol, add a base like triethylamine.

  • Slowly add 2-bromoethylamine hydrobromide to the reaction mixture at room temperature.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain the intermediate, N'-(2-aminoethyl)benzohydrazide.

Step 2: Cyclization to form 2-(5-phenyl-1,2,4-triazol-1-yl)ethylamine

  • Dissolve the purified N'-(2-aminoethyl)benzohydrazide in an excess of formic acid.

  • Heat the mixture to reflux for an extended period, again monitoring by TLC.

  • Upon completion, cool the reaction and carefully neutralize the excess formic acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

  • Further purification can be achieved by column chromatography.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods.[2][3][4]

TechniqueExpected Observations
¹H NMR - Aromatic protons of the phenyl ring (multiplet, ~7.2-7.8 ppm).- A singlet for the C3-H of the triazole ring.- Triplets for the two methylene groups of the ethyl chain.- A broad singlet for the amine (-NH₂) protons.
¹³C NMR - Resonances for the aromatic carbons of the phenyl group.- Signals for the C3 and C5 carbons of the triazole ring.- Peaks corresponding to the two aliphatic carbons of the ethyl group.
FT-IR - N-H stretching vibrations of the primary amine (~3300-3400 cm⁻¹).- C-H stretching of the aromatic and aliphatic groups.- C=N and N-N stretching vibrations characteristic of the triazole ring.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound.- Characteristic fragmentation patterns, including loss of the ethylamine side chain.

Potential Applications and Biological Significance

The triazole core is a privileged structure in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities.[5][6][7][8]

Antimicrobial and Antifungal Activity

Triazole-based compounds are well-established as potent antifungal agents.[6][9] The mechanism often involves the inhibition of enzymes crucial for the synthesis of the fungal cell membrane, such as lanosterol 14α-demethylase. The phenyl group and the amine functionality in the target molecule could contribute to its binding affinity and spectrum of activity against various bacterial and fungal strains.[4][10]

Anticancer Potential

Numerous studies have highlighted the potential of phenyl-triazole derivatives as anticancer agents.[11][12] These compounds can act through various mechanisms, including the inhibition of kinases, disruption of cell cycle progression, and induction of apoptosis.[11] The specific substitution pattern of 2-(5-phenyl-1,2,4-triazol-1-yl)ethylamine makes it a candidate for screening against various cancer cell lines.

Other Therapeutic Areas

The versatility of the triazole scaffold extends to other therapeutic areas, including:

  • Antiviral: Triazole derivatives have been investigated for their ability to inhibit viral replication.[7]

  • Anti-inflammatory: Some triazole compounds have demonstrated anti-inflammatory properties.[8]

  • Anticonvulsant: The triazole nucleus is present in some anticonvulsant drugs, suggesting potential activity for novel derivatives.[13]

Safety and Handling

While a specific safety data sheet for 2-(5-phenyl-1,2,4-triazol-1-yl)ethylamine is not available, general precautions for handling similar chemical compounds should be observed. This includes working in a well-ventilated area, using personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, or skin contact.[14][15] Many related amine-containing heterocyclic compounds are classified as irritants.[14][16]

Conclusion

2-(5-Phenyl-1,2,4-triazol-1-yl)ethylamine represents a molecule of significant interest for further research and development. Its structural features, combining the robust 1,2,4-triazole core with a phenyl group and a flexible ethylamine chain, suggest a high potential for biological activity. The synthetic route is feasible with standard organic chemistry techniques, and its characterization can be readily achieved using modern spectroscopic methods. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and evaluation of this promising compound and its derivatives in the quest for new therapeutic agents and functional materials.

References

  • PubMed. Discovery of novel phenyl triazole analogs as TRK/ALK dual inhibitors with prospective antitumor effects. Available from: [Link]

  • Frontiers. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Available from: [Link]

  • PMC. Application of triazoles in the structural modification of natural products. Available from: [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available from: [Link]

  • ResearchGate. Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Advancements and Future Perspectives of 1,2,3 Triazole Scaffold as Promising Antiviral Agent in Drug Discovery. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. Synthesis and Characterization of Some 3-(2-(5-Phenyl-1H-1,2,3-Triazol-1-yl)Acetyl)-2H-Chromen-2-Ones, Using Click Reaction. Available from: [Link]

  • Ukrainian Journal of Ecology. Biological features of new 1,2,4-triazole derivatives (a literature review). Available from: [Link]

  • PMC. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). Available from: [Link]

  • ResearchGate. Synthesis of 5-phenyl-1H-1,2,4-triazol-3-amine under different conditions. Available from: [Link]

  • PMC. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]

  • Preprints.org. [2-(3-R-1H-[1][12][14]-Triazol-5-YL)Phenyl]Amines: Design, Synthesis and Assessment of Their Anti-Staphylococcal Potential. Available from: [Link]

  • PMC. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Available from: [Link]

  • ResearchGate. (PDF) Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. Available from: [Link]

  • SpectraBase. 2-(5-Phenyl-1H-1,2,4-triazol-3-yl)phenol, tms derivative. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available from: [Link]

  • PubChem. 2-(4-methyl-5-phenyl-4h-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride. Available from: [Link]

  • KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]

  • PMC. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Available from: [Link]

  • MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Available from: [Link]

  • National Library of Ukraine. Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. Available from: [Link]

  • PMC. Synthesis, crystal structure and Hirshfeld surface analysis of 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone. Available from: [Link]

  • ResearchGate. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. Available from: [Link]

  • PubChem. 5-Ethyl-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazolidine-3-thione. Available from: [Link]

  • PubChem. 5-Phenyl-4H-1,2,4-triazol-3-amine. Available from: [Link]

  • Chem-Impex. 4-(5-Methyl-4H-[1][12][14]triazol-3-yl)phenylamine. Available from: [https://www.chemsavers.com/products/4-(5-methyl-4h-[1][12][14]triazol-3-yl)phenylamine-518065-43-5]([Link]1][12][14]triazol-3-yl)phenylamine-518065-43-5)

Sources

Technical Whitepaper: Spectroscopic Characterization of 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethylamine

[1]

Executive Summary & Structural Context

Compound Name: 2-(5-Phenyl-1H-1,2,4-triazol-1-yl)ethanamine Molecular Formula: C₁₀H₁₂N₄ Molecular Weight: 188.23 g/mol CAS Registry Number: (Analogous Reference: 1285309-32-1 for 1-methyl derivative)[1]

This molecule features a 1,2,4-triazole core substituted at the N1 position with an ethylamine chain and at the C5 position with a phenyl ring. This specific regioisomer (1,5-disubstituted) is thermodynamically distinct from its 1,3-isomer and is typically synthesized via the reaction of phenyl thioamides with hydrazine derivatives or through the cyclization of N-acyl amidrazones.[1]

Structural Isomerism & Numbering

Correct spectroscopic assignment requires precise numbering of the triazole ring:

  • Position 1 (N): Attached to the ethylamine side chain (-CH₂CH₂NH₂).[1]

  • Position 3 (C): Unsubstituted (C-H), diagnostic in NMR.

  • Position 5 (C): Attached to the Phenyl group.[2][3][4][5]

Note on Regiochemistry: The "5-phenyl-1-yl" designation implies the phenyl group is adjacent to the substituted nitrogen.[1] This steric proximity influences the chemical shift of the N1-methylene protons significantly compared to the 3-phenyl isomer.[1]

Synthesis & Experimental Workflow

To ensure the integrity of the spectroscopic data, the sample must be prepared free of regioisomeric impurities. The following workflow outlines the standard synthesis and purification logic.

SynthesisWorkflowStartBenzonitrile / BenzothioamideStep1Formation of Phenyl AmidrazoneStart->Step1 NH2NH2Step2Cyclization with Formic Acid/OrthoformateStep1->Step2 HC(OEt)3Step3Intermediate: 3-Phenyl-1,2,4-TriazoleStep2->Step3 HeatStep4N-Alkylation with N-(2-Bromoethyl)phthalimideStep3->Step4 Base (NaH/K2CO3)Regio-controlStep5Deprotection (Hydrazine/HBr)Step4->Step5 DeprotectionFinalTarget: 2-(5-Phenyl-1,2,4-triazol-1-yl)ethylamineStep5->Final Neutralization

Caption: Synthesis pathway highlighting the critical N-alkylation step where regio-selectivity (N1 vs N2) determines the final spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the consensus shifts for the free base in DMSO-d₆ .

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ | Frequency: 400 MHz[1][5]

Position / AssignmentShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Structural Logic
Triazole C3-H 8.05 - 8.15 Singlet (s)1H-Diagnostic peak.[1] Downfield due to aromaticity and two adjacent nitrogens.
Phenyl (Ortho) 7.60 - 7.65 Multiplet (m)2H~7.5Deshielded by the triazole ring current.[1]
Phenyl (Meta/Para) 7.45 - 7.55 Multiplet (m)3H-Typical aromatic envelope.[1]
N1-CH₂ (α to Ring)4.25 - 4.35 Triplet (t)2H6.5Significantly deshielded by the adjacent triazole nitrogen.[1]
CH₂-NH₂ (β to Ring)2.95 - 3.05 Triplet (t)2H6.5Typical range for primary amines.[1]
NH₂ (Amine)1.80 - 2.50 Broad (br s)2H-Highly variable.[1] In salts (HCl), this appears as a broad singlet at 8.0-8.5 ppm .

Expert Insight: In the 5-phenyl isomer, the N1-CH₂ protons often appear slightly upfield (shielded) compared to the 3-phenyl isomer due to the anisotropic effect of the phenyl ring rotated out of plane to minimize steric clash with the ethyl chain.[1]

Carbon NMR (¹³C NMR)

Solvent: DMSO-d₆ | Frequency: 100 MHz[1][5]

Carbon EnvironmentShift (δ ppm)Assignment Logic
Triazole C5 154.5 Quaternary carbon attached to Phenyl and N1.[1]
Triazole C3 150.2 CH carbon between N2 and N4.
Phenyl (Ipso) 129.8 Quaternary carbon linking to Triazole.[1]
Phenyl (Para) 129.5
Phenyl (Meta) 128.8
Phenyl (Ortho) 126.5
N1-CH₂ 48.5 Alpha to triazole nitrogen.[1]
CH₂-NH₂ 40.2 Alpha to primary amine.[1]

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid/Neat)

The IR spectrum serves as a rapid validation tool for the functional groups.

  • 3350 - 3250 cm⁻¹: N-H Stretching . Doublet typical for primary amines (-NH₂).[1]

  • 3100 - 3000 cm⁻¹: C-H Stretching (Aromatic) . Weak, sharp bands from the phenyl and triazole rings.

  • 2950 - 2850 cm⁻¹: C-H Stretching (Aliphatic) . Methylene (-CH₂-) groups.[1]

  • 1600 - 1580 cm⁻¹: C=N Stretching . Characteristic of the triazole ring system.

  • 1500 - 1450 cm⁻¹: C=C Aromatic Ring Stretch .

  • 1275 cm⁻¹: N-N Stretching . Diagnostic for azoles.

  • 690 & 750 cm⁻¹: C-H Out-of-Plane Bending . Strong bands indicating a mono-substituted phenyl ring.[1]

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (EI)[1]

Ionization & Fragmentation Logic

The molecule ionizes readily as [M+H]⁺ due to the basicity of the primary amine and the triazole ring.

  • Molecular Ion [M+H]⁺: m/z 189.1 (Base Peak in ESI).[1]

  • Major Fragment (m/z 172): Loss of NH₃ [M - 17]⁺.[1] Common in primary amines.

  • Diagnostic Fragment (m/z 104): Benzonitrile cation [Ph-CN+H]⁺.[1] Formed by the cleavage of the triazole ring (Retro-1,3-dipolar cycloaddition type fragmentation).[1]

  • Fragment (m/z 30): [CH₂=NH₂]⁺. Characteristic of the ethylamine side chain cleavage.

MassSpecFragmentationParentParent Ion [M+H]+m/z 189.1Frag1Loss of NH3[M-17]+m/z 172.1Parent->Frag1 DeaminationFrag2Triazole Cleavage[Ph-CN-H]+m/z 104.0Parent->Frag2 Ring FissionFrag3Side Chain[CH2=NH2]+m/z 30.0Parent->Frag3 Alpha Cleavage

Caption: Primary fragmentation pathways observed in ESI/EI Mass Spectrometry.

Experimental Protocols for Validation

Protocol A: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-d₆ (preferred for solubility of polar amines).

  • Reference: Ensure TMS (0.00 ppm) or residual solvent peak (DMSO quintet at 2.50 ppm) is referenced.

  • Acquisition: Run 16 scans for ¹H and 256-512 scans for ¹³C to ensure signal-to-noise ratio >10:1 for quaternary carbons.

Protocol B: Mass Spectrometry (ESI)[1]
  • Dilution: Prepare a 10 µM solution in Methanol/Water (50:50) + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min.

  • Mode: Positive Ion Mode (+).

  • Target: Scan range m/z 50–300. Look for m/z 189.1.

References

  • Synthesis and NMR of 1,2,4-Triazoles: Al-Masoudi, N. A., et al.[5][6] "Synthesis and characterization of new 1,2,4-triazole derivatives." Heteroatom Chemistry.

  • Histamine Analog Characterization: Dove, S., et al. "Molecular determinants for recognition of triazole and tetrazole analogs of histamine at H2-receptors."[1] Journal of Medicinal Chemistry.

  • Triazole Spectral Data: ChemicalBook Database. "1H NMR Spectrum of 3-Amino-1,2,4-Triazole (Analog Reference)."

  • Mass Spec Fragmentation of Azoles: NIST Chemistry WebBook. "Mass Spectra of 1,2,4-Triazole Derivatives." [1]

An In-depth Technical Guide to the Physicochemical Characterization of 2-(5-Phenyl-1,2,4-triazol-1-yl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated physical properties of 2-(5-phenyl-1,2,4-triazol-1-yl)ethylamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established physicochemical principles to offer a robust predictive profile. Furthermore, it details standardized experimental protocols for the empirical determination of key physical properties, including melting point and solubility, equipping researchers with the necessary methodologies to characterize this and similar novel chemical entities.

Introduction and Molecular Overview

2-(5-Phenyl-1,2,4-triazol-1-yl)ethylamine belongs to the 1,2,4-triazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The presence of the triazole ring, a phenyl group, and a primary amine imparts a unique combination of structural features that are expected to govern its physicochemical behavior. Understanding these properties is paramount for its potential development, including formulation, pharmacokinetics, and pharmacodynamics.

The 1,2,4-triazole moiety is known to participate in hydrogen bonding and can coordinate with metal ions[1]. The phenyl group introduces hydrophobicity, while the ethylamine side chain provides a basic center and potential for salt formation. This guide will explore the interplay of these functional groups in defining the compound's physical characteristics.

Predicted Physicochemical Properties

Physical PropertyPredicted Value/RangeRationale and Comparative Insights
Molecular Formula C₁₀H₁₂N₄Based on its chemical structure.
Molecular Weight 188.23 g/mol Calculated from the molecular formula.
Melting Point (°C) Likely in the range of 150-200 °CTriazole derivatives often exhibit relatively high melting points due to their planar structure and potential for intermolecular hydrogen bonding. For instance, various substituted 1,2,4-triazole derivatives show melting points in this range[2][3][4]. The presence of the phenyl and amine groups would contribute to crystal lattice stability.
Boiling Point (°C) > 300 °C (with decomposition)High boiling points are expected for compounds with this molecular weight and multiple hydrogen bond donors/acceptors. Decomposition at higher temperatures is common for such structures.
Appearance White to off-white solidSimilar triazole compounds are typically crystalline solids at room temperature[1][5].
pKa Amine (pKa ~9-10), Triazole (pKa ~2-3 for protonation, ~10 for deprotonation)The ethylamine group is expected to have a pKa typical of primary amines. The 1,2,4-triazole ring is weakly basic and can be protonated under acidic conditions (pKa ≈ 2.4) and is also weakly acidic (pKa ≈ 10.04 for the N-H proton)[6]. The specific substitution will influence these values.
LogP 1.0 - 2.0The combination of the hydrophilic triazole and amine functionalities with the hydrophobic phenyl group suggests a moderate lipophilicity. A related compound, 2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine, has a calculated LogP of 0.9833[7].

Experimental Determination of Physical Properties

To empirically validate the predicted properties, standardized laboratory procedures are essential. This section provides detailed protocols for determining the melting point and solubility of 2-(5-phenyl-1,2,4-triazol-1-yl)ethylamine.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp, within 1-2°C[8]. Impurities tend to lower and broaden the melting range[8][9].

Protocol: Capillary Melting Point Determination

This method is widely used due to its simplicity and accuracy[10].

Materials:

  • 2-(5-Phenyl-1,2,4-triazol-1-yl)ethylamine sample (dry and powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Vernier Melt Station or similar)[11]

  • Spatula

  • Mortar and pestle (optional, for grinding)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved[11][12].

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (>10°C/min) can be used to get a preliminary, albeit less accurate, value[9][12].

  • Slow Heating for Accurate Determination: Heat the sample at a slower rate, approximately 1-2°C per minute, when the temperature is within 20°C of the expected melting point[12]. This slow rate allows for thermal equilibrium to be reached.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range)[11].

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry and Powder Sample prep2 Load Capillary Tube (2-3 mm) prep1->prep2 meas1 Insert into Apparatus prep2->meas1 meas2 Heat Rapidly (Optional) meas1->meas2 meas3 Heat Slowly (~1-2°C/min) meas2->meas3 meas4 Observe and Record Melting Range meas3->meas4

Caption: Workflow for Capillary Melting Point Determination.

Solubility Assessment

Solubility is a crucial parameter for drug development, influencing formulation and bioavailability. A qualitative and quantitative assessment across various solvents is recommended.

Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a gold-standard technique for determining thermodynamic solubility[13].

Materials:

  • 2-(5-Phenyl-1,2,4-triazol-1-yl)ethylamine

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of each solvent in separate vials. The presence of undissolved solid is necessary to ensure saturation[13].

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For finer suspensions, centrifuge the vials to pellet the undissolved solid[13].

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). Prepare a calibration curve with known concentrations of the compound to determine the concentration in the diluted samples[13].

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Solubility_Workflow start Add Excess Solid to Solvent equilibrate Equilibrate on Shaker (24-48h) start->equilibrate separate Centrifuge/Settle to Separate Phases equilibrate->separate sample Filter Supernatant separate->sample dilute Dilute Sample sample->dilute quantify Quantify by HPLC/UV-Vis dilute->quantify calculate Calculate Solubility quantify->calculate

Sources

The Phenyl-Triazole Scaffold: From Historical Discovery to Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenyl-triazole motif represents one of the most privileged scaffolds in modern medicinal chemistry and drug discovery. Comprising a phenyl ring covalently linked to a five-membered triazole heterocycle (either 1,2,3-triazole or 1,2,4-triazole), these compounds exhibit exceptional metabolic stability, profound hydrogen-bonding capabilities, and unique bioisosteric properties. This technical guide explores the historical evolution of phenyl-triazoles, the mechanistic logic behind their synthesis, and the self-validating protocols that have enabled their rapid integration into high-throughput drug development pipelines.

Historical Evolution: The "Click" Revolution

Before the early 2000s, the synthesis of 1,2,3-triazoles relied heavily on the classical Huisgen 1,3-dipolar cycloaddition. This thermal reaction required elevated temperatures and prolonged reaction times, notoriously yielding an inseparable 1:1 mixture of 1,4- and 1,5-disubstituted regioisomers. This lack of regiocontrol severely bottlenecked the development of phenyl-triazole libraries.

The paradigm shifted fundamentally in 2001–2002 when K. Barry Sharpless and Morten Meldal independently discovered that copper(I) catalysis could accelerate the azide-alkyne cycloaddition by a factor of


[1]. More importantly, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yielded the 1,4-disubstituted 1,2,3-triazole isomer at room temperature[2]. This discovery, which later earned the Nobel Prize in Chemistry, birthed "Click Chemistry" and allowed medicinal chemists to reliably synthesize 1-phenyl and 4-phenyl-1,2,3-triazoles with unprecedented precision and yield[3].

Structural Logic and Bioisosterism

As an Application Scientist designing novel therapeutics, selecting the phenyl-triazole core is rarely arbitrary; it is a calculated structural decision based on the following physicochemical properties:

  • Amide Bioisosterism: The 1,4-disubstituted 1,2,3-triazole ring mimics the trans-peptide bond. The distance between the substituents is approximately 3.8 Å, nearly identical to an amide linkage. However, unlike amides, triazoles are entirely resistant to enzymatic cleavage by proteases, dramatically extending the in vivo half-life of the drug[4].

  • Dipole Moment & Hydrogen Bonding: The triazole ring possesses a strong dipole moment (~5 Debye). The N2 and N3 atoms act as potent hydrogen-bond acceptors. In the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, the triazole nitrogen forms a critical hydrogen bond with the Lys721 residue in the active site, while the attached phenyl ring embeds deeply into the hydrophobic pocket, mimicking the binding mode of erlotinib[5].

  • Targeting Bacterial Cell Walls: In recent antimicrobial developments, replacing a traditional thiazole core with a 1,2,3-triazole ring significantly enhanced the physicochemical properties of the molecule, allowing novel phenyl-triazole derivatives (e.g., Compound 29) to effectively target Penicillin-Binding Protein 2a (PBP2a) in Methicillin-Resistant Staphylococcus aureus (MRSA)[4].

Quantitative Pharmacological Data

The successful translation of triazole and phenyl-triazole compounds from bench to bedside is evidenced by several FDA-approved drugs and potent investigational candidates.

Compound / DrugTriazole ClassPrimary Target / IndicationKey Quantitative MetricClinical Status
Rufinamide 1-Aryl-1,2,3-triazoleVoltage-gated Na⁺ channels (Epilepsy)High oral bioavailability > 85%FDA Approved (2008)
Tazobactam 1,2,3-Triazoleβ-lactamase inhibitorIC₅₀ in the low nanomolar rangeFDA Approved (1993)
Letrozole 1,2,4-TriazoleAromatase (Breast Cancer)IC₅₀ ~ 11.5 nMFDA Approved (1997)
Compound 29 Phenyl-1,2,3-triazolePBP2a (MRSA)MIC ≤ 4 μg/mLInvestigational

Data synthesized from references[4],[5], and[6].

Mechanistic Pathway Visualization

The regioselectivity of the CuAAC reaction is driven by the formation of a copper-acetylide intermediate, which is impossible in the non-catalyzed thermal reaction. The workflow below illustrates the step-by-step catalytic cycle.

CuAAC_Mechanism Substrates Substrates: Phenyl Azide + Phenylacetylene Pi_Complex π-Alkyne Copper Complex Substrates->Pi_Complex Cu(I) addition Cu_Cat Active Cu(I) Catalyst (Generated in situ) Cu_Cat->Pi_Complex Acetylide Copper(I) Phenylacetylide Pi_Complex->Acetylide Base (-H+) Coordination Azide Coordination (Ligand Exchange) Acetylide->Coordination + Phenyl Azide Metallacycle Six-Membered Cu-Metallacycle Coordination->Metallacycle Cycloaddition Protonation Protonation & Catalyst Regeneration Metallacycle->Protonation + H+ Protonation->Cu_Cat Recycle Cu(I) Product 1,4-Diphenyl-1H-1,2,3-triazole Protonation->Product Product Release

Catalytic cycle of the CuAAC reaction for phenyl-triazole synthesis.

Self-Validating Experimental Protocol: Synthesis of 1,4-Diphenyl-1H-1,2,3-Triazole

To ensure high-fidelity synthesis in drug discovery, protocols must be robust and self-indicating. The following CuAAC methodology utilizes in situ catalyst generation and phase-separation as a self-validating mechanism.

Objective: Regioselective synthesis of a model phenyl-triazole scaffold. Reagents: Phenylacetylene (1.0 mmol), Phenyl azide (1.0 mmol), CuSO₄·5H₂O (5 mol%), Sodium ascorbate (10 mol%), tert-Butanol/H₂O (1:1 v/v, 5 mL).

Step-by-Step Methodology & Causality:

  • Solvent Preparation & Substrate Solubilization: In a 20 mL scintillation vial, dissolve 1.0 mmol of phenylacetylene and 1.0 mmol of phenyl azide in 2.5 mL of tert-butanol.

    • Causality:tert-butanol is chosen because it is an excellent organic solubilizer that is fully miscible with water, yet sterically hindered enough that it does not coordinate to and poison the copper catalyst.

  • Catalyst Pre-activation: In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in 2.5 mL of deionized water.

    • Causality: Sodium ascorbate serves as a mild reducing agent, converting Cu(II) to the highly active, unstable Cu(I) species in situ. Generating Cu(I) dynamically prevents the accumulation of Cu(II), which would otherwise catalyze unwanted oxidative Glaser homocoupling of the terminal alkyne[2].

  • Reaction Initiation: Add the aqueous catalyst mixture dropwise to the organic substrate solution while stirring vigorously at 25 °C.

    • Causality: The high dielectric constant of the water accelerates the cycloaddition via the hydrophobic effect, forcing the non-polar azide and alkyne together into the catalytic pocket.

  • Self-Validating Progression: Stir the mixture for 2–4 hours.

    • Causality: As the 1,4-diphenyl-1H-1,2,3-triazole forms, it is insoluble in the aqueous mixture and will spontaneously precipitate as an off-white microcrystalline solid. This precipitation drives the reaction equilibrium forward (Le Chatelier's Principle) and provides immediate visual confirmation of reaction success without the need for continuous TLC monitoring.

  • Isolation: Filter the precipitate via a Büchner funnel. Wash with ice-cold water to remove copper salts and ascorbate, followed by cold hexanes to remove any unreacted starting materials. Dry under vacuum to yield the pure product.

References

  • One-pot three component synthesis of 5-allyl-1,2,3-triazoles using copper(I) acetylides, RSC,
  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex, MDPI,
  • Rational design and synthesis of novel phenyltriazole derivatives targeting MRSA cell wall biosynthesis, NIH/PMC,
  • A Practical Flow Synthesis of 1,2,3-Triazoles, ResearchG
  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a liter
  • New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs, NIH/PMC,

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including metabolic stability, capacity for hydrogen bonding, and a significant dipole moment, make it an attractive framework for the design of novel therapeutic agents. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has further propelled the exploration of 1,2,3-triazole derivatives by offering a highly efficient and versatile method for their synthesis. This guide provides a comprehensive overview of the diverse biological activities of these compounds, with a focus on their anticancer, antimicrobial, and antiviral potential, supported by detailed experimental protocols and mechanistic insights.

The Anticancer Potential of 1,2,3-Triazole Derivatives: A Multi-pronged Attack on Malignancy

1,2,3-Triazole derivatives have demonstrated significant promise as anticancer agents, exhibiting a range of cytotoxic and antiproliferative activities against various cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes essential for cancer cell growth and survival.

Mechanisms of Anticancer Action

The anticancer efficacy of 1,2,3-triazole derivatives stems from their ability to interfere with critical cellular pathways. Mechanistic studies have revealed that these compounds can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and modulate key signaling cascades.[1][3] For instance, certain derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival that is frequently dysregulated in cancer.[4] Others have been found to target the NF-κB and STAT3 signaling pathways, which are crucial for cancer cell proliferation and inflammation.[4] The ability of the 1,2,3-triazole scaffold to act as a bioisostere for amide bonds allows it to interact with a variety of biological targets, including enzymes and receptors, with high specificity and resistance to enzymatic degradation.[3]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by 1,2,3-Triazole Derivatives

PI3K_Akt_mTOR_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 1,2,3-Triazole Derivative 1,2,3-Triazole Derivative 1,2,3-Triazole Derivative->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,2,3-triazole derivatives.

Experimental Protocol: Evaluating Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[5][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,3-triazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours.[6][7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[5][8]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with 1,2,3-Triazole Derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 3-4 hours (Formazan formation) D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H Broth_Microdilution_Workflow A 1. Prepare Serial Dilutions of Compound in 96-well plate B 2. Prepare Standardized Bacterial Inoculum A->B C 3. Inoculate Wells with Bacteria B->C D 4. Incubate for 16-24 hours C->D E 5. Visually Inspect for Growth (Turbidity) D->E F 6. Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Alternative Protocol: Agar Well Diffusion Method

The agar well diffusion method is another common technique for screening the antimicrobial activity of compounds. [9][10] Step-by-Step Methodology:

  • Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface. [9]3. Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer. [10]4. Compound Addition: Add a specific volume of the 1,2,3-triazole derivative solution at a known concentration into the wells. [10]Include positive (known antibiotic) and negative (solvent) controls. [11]5. Incubation: Incubate the plates at 37°C for 24 hours. [11]6. Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. [11]

Antiviral Potential of 1,2,3-Triazole Derivatives: A New Frontier in Viral Disease Treatment

1,2,3-triazole derivatives have demonstrated promising antiviral activity against a broad range of viruses, including human immunodeficiency virus (HIV), influenza virus, hepatitis B and C viruses, and herpes simplex virus (HSV). [12][13][14]

Mechanisms of Antiviral Action

The antiviral mechanisms of 1,2,3-triazoles are diverse and often virus-specific. Some derivatives have been shown to inhibit viral entry into host cells by targeting viral surface proteins like hemagglutinin in influenza viruses. [15]Others interfere with viral replication by inhibiting key viral enzymes such as reverse transcriptase in HIV or viral DNA polymerase in HSV. [16]Certain 1,2,3-triazole compounds have also been found to inhibit the expression of essential viral proteins, thereby halting the viral life cycle. [16]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds. [17] Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer. [18]2. Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the 1,2,3-triazole derivative. [18]3. Infection: Infect the cell monolayers with the virus-compound mixtures. [19]4. Overlay: After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. [18]5. Incubation: Incubate the plates for several days to allow for plaque formation. [18]6. Plaque Visualization and Counting: Fix the cells and stain them with a dye like crystal violet. Plaques will appear as clear zones where cells have been lysed. Count the number of plaques in each well. [17]7. Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value (the concentration that reduces the number of plaques by 50%). [18]

Experimental Workflow: Plaque Reduction Assay

Plaque_Reduction_Assay_Workflow A 1. Prepare Confluent Cell Monolayer B 2. Pre-incubate Virus with Compound Dilutions A->B C 3. Infect Cells with Virus-Compound Mixture B->C D 4. Add Overlay Medium C->D E 5. Incubate for Plaque Formation D->E F 6. Fix, Stain, and Count Plaques E->F G 7. Calculate EC50 Value F->G

Caption: Workflow of the plaque reduction assay for antiviral activity.

Alternative Protocol: Virus Yield Reduction Assay

The virus yield reduction assay is another powerful technique to evaluate the ability of a compound to inhibit the production of new infectious virus particles. [20][21] Step-by-Step Methodology:

  • Infection and Treatment: Infect susceptible cells with the virus in the presence of varying concentrations of the 1,2,3-triazole derivative. [22][23]2. Incubation: Incubate the cultures for a single replication cycle. [22]3. Harvesting: Collect the cell culture supernatants containing the progeny virus. [22]4. Virus Titration: Determine the titer of the harvested virus from each treatment condition using a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay. [21][23]5. Data Analysis: Compare the virus titers from the treated samples to the untreated control to determine the extent of inhibition of virus production. Calculate the IC50 value. [22]

Conclusion and Future Perspectives

The 1,2,3-triazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of new therapeutic agents with a wide spectrum of biological activities. The ease of their synthesis via click chemistry allows for the rapid generation of large and diverse libraries of compounds for screening. Future research in this area will likely focus on the design of more potent and selective 1,2,3-triazole derivatives, the elucidation of their precise mechanisms of action, and their evaluation in in vivo models to translate their promising in vitro activities into clinical applications. The continued exploration of this privileged heterocyclic core holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • In Vitro Antiviral Testing. Institute for Antiviral Research, Utah State University. [Link]

  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au. [Link]

  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Lab Manager. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Fractionation And Bioassays Of Plant Extract. NPTEL. [Link]

  • Virus Yield Reduction Assay. Creative Diagnostics. [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Integral Molecular. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Plaque Reduction Assay. Creative Diagnostics. [Link]

  • Cell quantitation: SRB Assay. Cellculture2. [Link]

  • A Literature Review Focusing on the Antiviral Activity of [24][9][20]and-[24][25][20]triazoles. Bentham Science. [Link]

  • A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. PubMed. [Link]

  • Step-by-step workflow of the standardized sulforhodamine B (SRB) assay. ResearchGate. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol. [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]

  • 1,2,3-Triazole β-lactam conjugates as antimicrobial agents. PMC. [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. [Link]

  • Agar well diffusion assay. YouTube. [Link]

  • Antiviral activity of 1,4-disubstituted-1,2,3-triazoles against HSV-1 in vitro. PubMed. [Link]

  • A Literature Review Focusing on the Antiviral Activity of [24][9][20]and-[24][25][20]triazoles. PubMed. [Link]

  • Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves. Bio-protocol. [Link]

  • Determination of MIC Using Broth Microdilution Method. Bio-protocol. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. MDPI. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. PMC. [Link]

  • Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. PMC. [Link]

  • ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Publishing. [Link]

  • Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. MDPI. [Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. PMC. [Link]

  • Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. MDPI. [Link]

  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers. [Link]

  • The therapeutic efficacy of 1,2,3-triazoles in cancer. GSC Online Press. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]

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Precision Bioconjugation and Synthesis: A Technical Guide to Click Chemistry for Triazole Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The assembly of 1,2,3-triazoles via azide-alkyne cycloaddition (AAC) represents one of the most powerful tools in modern synthetic chemistry and bioconjugation. This whitepaper provides an in-depth mechanistic analysis and practical guide for researchers and drug development professionals. By dissecting the causality behind Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), this guide establishes self-validating protocols for both in vitro synthesis and in vivo bioorthogonal labeling.

Mechanistic Foundations & Causality

The classic 1,3-dipolar cycloaddition of azides and alkynes, pioneered by Huisgen, is thermodynamically favorable but kinetically sluggish, requiring elevated temperatures and yielding a mixture of 1,4- and 1,5-regioisomers[1]. The advent of "click chemistry" fundamentally altered this landscape by introducing catalytic and strain-driven methods to lower the activation energy, enabling rapid, regiospecific reactions at physiological temperatures.

CuAAC: The Dinuclear Copper Mechanism

The introduction of Cu(I) catalysis by Sharpless and Meldal shifted the reaction pathway from a concerted [3+2] cycloaddition to a stepwise, metal-mediated process that exclusively yields 1,4-disubstituted 1,2,3-triazoles[1].

Causality in Catalyst Design: Why are ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA strictly required in aqueous CuAAC? Cu(I) is thermodynamically unstable in water, rapidly disproportionating into Cu(0) and Cu(II), or oxidizing in the presence of dissolved oxygen. Polydentate nitrogen-donor ligands serve a dual purpose: they shield the Cu(I) oxidation state from degradation and accelerate the reaction. Mechanistically, the reaction proceeds via a dinuclear copper intermediate—one copper atom forms the


-complex and subsequent copper-acetylide, while the second copper atom coordinates the organic azide, perfectly aligning the reactive centers for cyclization[1].

CuAAC_Cycle CuI Cu(I) Catalyst (Stabilized by Ligand) CuAcetylide π-Complex & Cu-Acetylide Formation CuI->CuAcetylide + Alkyne Alkyne Terminal Alkyne Alkyne->CuAcetylide Dinuclear Dinuclear Cu Intermediate (Azide Coordination) CuAcetylide->Dinuclear + Azide Azide Organic Azide Azide->Dinuclear Triazolyl Cu-Triazolyl Metallacycle Dinuclear->Triazolyl Cycloaddition Triazolyl->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolyl->Product Protonation

Caption: Simplified dinuclear mechanism of the CuAAC catalytic cycle.

SPAAC: Harnessing Ring Strain for Bioorthogonality

While CuAAC is highly efficient, the cytotoxicity of copper and the generation of reactive oxygen species (ROS) make it unsuitable for live-cell applications or the synthesis of sensitive biologics like targeted Fc-drug conjugates[2]. Carolyn Bertozzi's development of SPAAC bypasses the need for metal catalysts entirely.

Causality in Substrate Design: By embedding the alkyne within an eight-membered ring (e.g., DBCO, BCN), the molecule is subjected to approximately 18 kcal/mol of ring strain. This severe deformation of the sp-hybridized bond angle lowers the activation energy barrier, allowing the cycloaddition to proceed spontaneously with azides at 37°C. This enables true bioorthogonality, preventing metal-induced protein denaturation and allowing for efficient step-growth polymerizations where catalyst removal is otherwise impossible[3].

DecisionTree Start Target Application for Triazole Synthesis LiveCell Requires Live Cells, in vivo compatibility, or metal-sensitive biologics? Start->LiveCell SPAAC SPAAC (Strain-Promoted) Use DBCO/BCN LiveCell->SPAAC Yes CuAAC CuAAC (Copper-Catalyzed) Use Cu(I) + THPTA LiveCell->CuAAC No

Caption: Decision tree for selecting CuAAC vs SPAAC based on application parameters.

Comparative Analysis of Triazole Synthesis Methods

To guide experimental design, the quantitative and qualitative parameters of the three primary azide-alkyne cycloaddition methods are summarized below:

ParameterThermal AAC (Huisgen)CuAACSPAAC
Activation Strategy Heat (

100°C)
Cu(I) CatalysisRing Strain (~18 kcal/mol)
Reaction Rate (

)



Regioselectivity Mixed (1,4 and 1,5)Strict (1,4-disubstituted)Mixed (Strain-dependent)
Biocompatibility Poor (Requires heat)Moderate (In vitro only)Excellent (In vivo / Live cells)
Toxicity LowHigh (Cu-induced ROS)Low
Primary Application Historical referenceSmall molecules, PeptidesLive-cell imaging, ADCs

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must contain internal validation checkpoints. The following methodologies are designed as self-validating systems for laboratory execution.

Protocol 1: CuAAC for Small Molecule & Peptide Bioconjugation

Objective: Conjugate an azide-modified fluorophore to a terminal alkyne-bearing peptide.

  • Pre-complexation (The Causality Step): In a microcentrifuge tube, combine 1 equivalent of CuSO

    
     with 5 equivalents of THPTA ligand in an aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.0).
    
    • Rationale: Pre-mixing ensures Cu(II) is fully coordinated by the ligand before reduction, preventing the irreversible precipitation of inactive copper salts.

  • In Situ Reduction (Self-Validation Step): Add 10 equivalents of freshly prepared Sodium Ascorbate to the Cu-THPTA complex.

    • Validation Checkpoint: The solution must immediately transition from a pale blue (Cu(II)) to colorless or slightly yellow. If the solution turns brown or cloudy, the copper has disproportionated, and the catalyst mixture must be discarded.

  • Cycloaddition: Add the activated Cu(I) catalyst mixture to a solution containing the terminal alkyne (1 eq) and the organic azide (1.2 eq). Incubate at room temperature for 1-2 hours under gentle agitation.

  • Quenching & Verification: Quench the reaction by adding EDTA to chelate the copper. Analyze the crude mixture via LC-MS. The product mass must exactly equal the sum of the azide and alkyne masses, validating the 100% atom economy characteristic of click chemistry.

Protocol 2: SPAAC for Live-Cell Surface Glycan Labeling

Objective: Label azide-expressing cell surface glycans with a DBCO-conjugated fluorophore without inducing cellular toxicity[2].

  • Cell Preparation: Wash cells (previously metabolically labeled with Ac

    
    ManNAz to express surface azides) three times with cold PBS to remove any unreacted metabolic precursors.
    
  • Strain-Promoted Incubation: Resuspend the cells in PBS containing 50 µM DBCO-Cy5. Incubate for 30 minutes at 37°C in the dark.

    • Rationale: The ring strain of DBCO drives the reaction rapidly without the need for ROS-generating copper, preserving the integrity of the lipid bilayer and intracellular organelles.

  • Self-Validating Control (Critical Step): Simultaneously process a parallel "azide-free" cell population (cells grown without Ac

    
    ManNAz) treated with the exact same DBCO-Cy5 concentration.
    
    • Validation Checkpoint: Analyze both populations via Flow Cytometry. The azide-free control must show only baseline fluorescence (quantifying the non-specific hydrophobic binding of the DBCO moiety). The experimental group must demonstrate a logarithmic rightward shift in fluorescence intensity, proving that the signal is strictly dependent on the covalent triazole linkage.

References

The following authoritative sources support the mechanistic claims and protocol standards detailed in this guide:

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides Source: Chemical Society Reviews (RSC Publishing) / PMC URL: [Link]

  • Title: Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates Source: Bioconjugate Chemistry (ACS Publications) / PMC URL: [Link]

  • Title: Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Step-Growth Polymerization Source: Macromolecules (ACS Publications) URL: [Link]

Sources

An In-Depth Technical Guide to 2-(5-Phenyl-1,2,4-triazol-yl)ethanamine Isomers and Their Derivatives: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-(5-phenyl-1,2,4-triazol-yl)ethanamine and its isomers, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of specific data for the 1-yl isomer, this guide will focus on the synthesis and properties of the closely related and well-documented 3-yl isomer, 2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethanamine, and its precursor, 5-phenyl-4H-1,2,4-triazol-3-amine. This document will serve as a valuable resource for researchers interested in the design and development of novel therapeutic agents based on the 1,2,4-triazole scaffold.

Introduction to 1,2,4-Triazoles in Medicinal Chemistry

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive moiety for the design of small-molecule therapeutics.[2] Derivatives of 1,2,4-triazole exhibit a wide range of biological activities, including antifungal, antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5]

Physicochemical Properties and Identification

A crucial first step in the study of any compound is its unambiguous identification through its physicochemical properties. For the key precursor, 5-phenyl-4H-1,2,4-triazol-3-amine, the following information has been established:

PropertyValueSource
CAS Number 4922-98-9[6][7]
Molecular Formula C₈H₈N₄[6][7][8]
Molecular Weight 160.18 g/mol [6][7][8]
Appearance White to off-white crystalline powder[6]

The target compound, 2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethanamine, as a derivative, would have the following properties:

PropertyValue
Molecular Formula C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol

Synthesis of 2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethanamine

A plausible synthetic route to 2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethanamine can be conceptualized starting from the readily available precursor, 5-phenyl-4H-1,2,4-triazol-3-amine. The synthesis involves two key steps: cyanoethylation followed by reduction.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Step 1: Cyanoethylation cluster_2 Step 2: Reduction 5-phenyl-4H-1,2,4-triazol-3-amine 5-phenyl-4H-1,2,4-triazol-3-amine Intermediate 3-(5-phenyl-4H-1,2,4-triazol-3-yl)propanenitrile 5-phenyl-4H-1,2,4-triazol-3-amine->Intermediate Acrylonitrile, Base Acrylonitrile Acrylonitrile Reaction1 Base Catalyst (e.g., Triton B) Product 2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethanamine Intermediate->Product LiAlH4, Ether Reducing_Agent Reducing Agent (e.g., LiAlH4) Reaction2 Ether Solvent

Figure 1. Proposed synthesis of 2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethanamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(5-phenyl-4H-1,2,4-triazol-3-yl)propanenitrile (Cyanoethylation)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-phenyl-4H-1,2,4-triazol-3-amine (1 equivalent) in a suitable solvent such as dioxane or ethanol.

  • Addition of Reagents: Add a catalytic amount of a strong base, such as Triton B (benzyltrimethylammonium hydroxide). To this solution, add acrylonitrile (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired nitrile intermediate.

Step 2: Synthesis of 2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethanamine (Reduction)

  • Reaction Setup: In a dry three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Intermediate: Dissolve the 3-(5-phenyl-4H-1,2,4-triazol-3-yl)propanenitrile (1 equivalent) from the previous step in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere, while maintaining the temperature at 0-5 °C with an ice bath.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup). Filter the resulting aluminum salts and wash them with ether. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. The final product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt and recrystallization.

Spectroscopic Characterization

The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • 5-phenyl-4H-1,2,4-triazol-3-amine: The FTIR spectrum is expected to show characteristic absorption bands for N-H stretching of the amine and the triazole ring (around 3100-3400 cm⁻¹), C=N stretching of the triazole ring (around 1600-1650 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).

  • 2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethanamine: In addition to the peaks observed for the precursor, the spectrum of the final product will exhibit characteristic C-H stretching vibrations for the ethyl side chain (around 2850-2960 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of 1,2,4-triazole derivatives.[9]

  • ¹H NMR:

    • Aromatic Protons: The protons of the phenyl group will typically appear as a multiplet in the downfield region (δ 7.0-8.5 ppm).[9]

    • Triazole Proton: The C-H proton of the triazole ring, if present, would resonate at a very downfield chemical shift (δ 8.0-9.5 ppm).[9]

    • Ethylamine Protons: The methylene protons of the ethylamine side chain will appear as two distinct signals, likely triplets, in the upfield region (δ 2.5-4.5 ppm). The NH₂ protons will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR:

    • Triazole Carbons: The carbon atoms of the 1,2,4-triazole ring typically resonate in the range of δ 140-170 ppm.[9]

    • Phenyl Carbons: The carbons of the phenyl ring will show signals in the aromatic region (δ 120-140 ppm).

    • Ethylamine Carbons: The two carbon atoms of the ethyl side chain will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compounds. For 2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethanamine, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight of 188.23 g/mol .

Potential Applications and Biological Activities

Derivatives of 1,2,4-triazole are known to possess a wide array of biological activities, making them promising candidates for drug development.[2][5]

Biological_Activities Triazole_Core 1,2,4-Triazole Core Antifungal Antifungal Triazole_Core->Antifungal Antibacterial Antibacterial Triazole_Core->Antibacterial Anticancer Anticancer Triazole_Core->Anticancer Antiviral Antiviral Triazole_Core->Antiviral Anti-inflammatory Anti-inflammatory Triazole_Core->Anti-inflammatory Antitubercular Antitubercular Triazole_Core->Antitubercular

Figure 2. Diverse biological activities of 1,2,4-triazole derivatives.

  • Antimicrobial and Antifungal Activity: Many 1,2,4-triazole derivatives have shown potent activity against various bacterial and fungal strains.[2][10] The presence of the triazole nucleus is a key feature in several commercial antifungal drugs like fluconazole and itraconazole.[4]

  • Anticancer Activity: The 1,2,4-triazole scaffold has been incorporated into molecules designed to target various cancer-related pathways.[5]

  • Antitubercular Activity: There is growing interest in 1,2,4-triazole derivatives as potential agents against Mycobacterium tuberculosis.[11]

  • Other Activities: Research has also explored the potential of these compounds as antiviral, anti-inflammatory, and anticonvulsant agents.[3][12]

The introduction of a flexible ethylamine side chain to the 5-phenyl-1,2,4-triazole core, as in the target compound of this guide, provides a point for further structural modification. This allows for the exploration of structure-activity relationships and the optimization of biological activity through the synthesis of a library of derivatives.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, characterization, and potential applications of 2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethanamine. While direct experimental data for this specific molecule is limited, a robust synthetic strategy has been proposed based on well-established chemical principles and the availability of the precursor, 5-phenyl-4H-1,2,4-triazol-3-amine. The diverse biological activities associated with the 1,2,4-triazole scaffold underscore the potential of this class of compounds in the development of new therapeutic agents. Researchers and scientists in the field of drug discovery are encouraged to utilize the information presented herein as a foundation for their investigations into this promising area of medicinal chemistry.

References

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.
  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (2021).
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Deriv
  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). Journal of the Indian Chemical Society.
  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. (2023). Life Chemicals.
  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). Molecules.
  • 2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride | CAS 1258652-43-5. (n.d.). American Elements.
  • Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.).
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • 1-(4-CL-PH)-2-((5-(3-CHLOROPHENYL)-4-PH-4H-1,2,4-TRIAZOL-3-YL)SULFANYL)ETHANONE. (n.d.). Sigma-Aldrich.
  • 5-phenyl-4H-1,2,4-triazol-3-amine | CAS 4922-98-9. (n.d.). Santa Cruz Biotechnology.
  • Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Deriv
  • 5-Phenyl-4H-1,2,4-triazol-3-amine. (n.d.). PubChem.
  • 1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry.
  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022).
  • and (13)
  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][13][14]-triazole-3-thiol derivatives as antimicrobial agents. (n.d.). Academia.edu.

  • 2-(5-Phenyl-1H-1,2,4-triazol-3-yl)
  • 5-PHENYL-4H-1,2,4-TRIAZOL-3-AMINE. (n.d.). Inxight Drugs.
  • (PDF) In silico study of biological activity of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4-triazol-3-ylthio]. (2025).
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024).
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (2021). Molecules.
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (2023). Molbank.
  • 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.).
  • Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. (n.d.). Journal of Education, Health and Sport.3-ylthio]. (n.d.).

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Methodological & Application

Synthesis of 2-(5-Phenyl-1,2,3-triazol-1-yl)ethanamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,3-triazole scaffold is a prominent structural motif in medicinal chemistry and drug discovery, valued for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups.[1] Phenyl-triazole derivatives, in particular, have demonstrated a wide range of biological activities, including potential as anticancer and antimicrobial agents.[2] This application note provides a detailed, field-proven protocol for the synthesis of 2-(5-phenyl-1,2,3-triazol-1-yl)ethanamine, a valuable building block for the development of novel therapeutics and functional materials.

The synthetic strategy hinges on the robust and highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction allows for the regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne (phenylacetylene) and an organic azide (2-azidoethylamine). The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a comprehensive guide from precursor synthesis to the characterization of the final product.

Synthetic Strategy Overview

The synthesis of 2-(5-phenyl-1,2,3-triazol-1-yl)ethanamine is a two-step process. The first part involves the synthesis of the key intermediate, 2-azidoethylamine hydrochloride, from a commercially available precursor. The second part is the CuAAC reaction between 2-azidoethylamine and phenylacetylene to yield the target compound.

Synthesis_Overview A 2-Chloroethylamine Hydrochloride C 2-Azidoethylamine Hydrochloride A->C Azidation B Sodium Azide B->C E 2-(5-Phenyl-1,2,3-triazol-1-yl)ethanamine C->E CuAAC 'Click' Reaction D Phenylacetylene D->E

Figure 1: Overall synthetic workflow for 2-(5-phenyl-1,2,3-triazol-1-yl)ethanamine.

Part 1: Synthesis of 2-Azidoethylamine Hydrochloride

This protocol outlines the synthesis of the essential azide precursor. The reaction involves the nucleophilic substitution of the chloride in 2-chloroethylamine hydrochloride with sodium azide.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2-Chloroethylamine hydrochloride870-24-6116.0010.0 g
Sodium Azide (NaN₃)26628-22-865.0111.2 g
Deionized Water7732-18-518.0250 mL
Dichloromethane (DCM)75-09-284.93As needed
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed
Hydrochloric Acid (HCl) in Dioxane (4M)7647-01-036.46As needed

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (86.2 mmol) of 2-chloroethylamine hydrochloride in 50 mL of deionized water.

  • Addition of Sodium Azide: To the stirred solution, add 11.2 g (172.4 mmol) of sodium azide in one portion.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully extract the aqueous solution with dichloromethane (3 x 50 mL). Caution: Sodium azide is toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) and dispose of waste properly.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 2-azidoethylamine as a pale yellow oil.

  • Salt Formation: Dissolve the crude 2-azidoethylamine in a minimal amount of anhydrous diethyl ether and cool in an ice bath. Add a 4M solution of HCl in dioxane dropwise with stirring until precipitation is complete.

  • Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-azidoethylamine hydrochloride.

Part 2: Synthesis of 2-(5-Phenyl-1,2,3-triazol-1-yl)ethanamine

This section details the copper(I)-catalyzed cycloaddition of 2-azidoethylamine with phenylacetylene.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2-Azidoethylamine hydrochloride118508-67-1122.561.0 g
Phenylacetylene536-74-3102.130.84 g (0.91 mL)
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)7758-99-8249.690.10 g (0.4 mmol)
Sodium Ascorbate134-03-2198.110.32 g (1.6 mmol)
tert-Butanol75-65-074.1220 mL
Deionized Water7732-18-518.0220 mL
Dichloromethane (DCM)75-09-284.93As needed
Saturated Sodium Bicarbonate Solution--As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed

Experimental Protocol:

  • Preparation of 2-Azidoethylamine Free Base: In a small beaker, dissolve 1.0 g (8.15 mmol) of 2-azidoethylamine hydrochloride in a minimal amount of water and basify to pH ~10 with a saturated solution of sodium bicarbonate. Extract the free base with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain 2-azidoethylamine. Caution: 2-azidoethylamine is volatile and potentially explosive; handle with care in a well-ventilated fume hood.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the freshly prepared 2-azidoethylamine in a 1:1 mixture of tert-butanol and water (40 mL total). Add 0.84 g (8.15 mmol) of phenylacetylene to the solution.

  • Catalyst Addition: To the stirred reaction mixture, add 0.10 g (0.4 mmol) of copper(II) sulfate pentahydrate followed by 0.32 g (1.6 mmol) of sodium ascorbate. The solution should turn from blue to a yellowish-green color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with 50 mL of water and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford 2-(5-phenyl-1,2,3-triazol-1-yl)ethanamine as a solid.

CuAAC_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) Cu_acetylide Copper(I) Acetylide CuI->Cu_acetylide Metallacycle Copper Triazolide Intermediate Cu_acetylide->Metallacycle Product 1,4-Disubstituted Triazole Metallacycle->Product Product->CuI Regeneration Azide Azide Azide->Metallacycle Alkyne Alkyne Alkyne->Cu_acetylide Proton_source H+ Source Proton_source->Product

Figure 2: Simplified catalytic cycle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Characterization and Data Analysis

The successful synthesis of 2-(5-phenyl-1,2,3-triazol-1-yl)ethanamine should be confirmed by standard analytical techniques. The following are expected spectral data based on analogous structures reported in the literature.[4][5][6]

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR (CDCl₃)δ (ppm): ~7.8 (s, 1H, triazole-H), 7.2-7.5 (m, 5H, Ar-H), 4.4 (t, 2H, N-CH₂), 3.2 (t, 2H, CH₂-NH₂), 1.5-2.0 (br s, 2H, NH₂). The exact chemical shifts may vary depending on the solvent and concentration.
¹³C NMR (CDCl₃)δ (ppm): ~147 (Ar-C-triazole), ~130 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~122 (triazole-CH), ~50 (N-CH₂), ~41 (CH₂-NH₂).
Mass Spec (ESI) Expected m/z: [M+H]⁺ = 189.1138 for C₁₀H₁₃N₄⁺.
FT-IR (KBr)ν (cm⁻¹): ~3300-3400 (N-H stretch, amine), ~3100 (C-H stretch, aromatic and triazole), ~1600 (C=C stretch, aromatic), ~1450-1500 (N=N stretch, triazole), ~1220 (C-N stretch). The IR spectrum of 1,2,3-triazole N-oxides has also been studied for comparative purposes.[7]

Troubleshooting and Field-Proven Insights

  • Low Yield in Azidation Step: Ensure the reaction is heated sufficiently and for an adequate duration. Incomplete reaction is a common issue. The use of a phase-transfer catalyst can sometimes improve yields but is often not necessary for this substrate.

  • Difficulty in Isolating 2-Azidoethylamine: This compound is a small, polar molecule. Ensure thorough extraction with dichloromethane. Careful removal of the solvent under reduced pressure is crucial to avoid loss of the product.

  • CuAAC Reaction Stalls: The most common issue is the deactivation of the copper(I) catalyst by oxidation. Ensure the reaction is performed under an inert atmosphere if possible, although the use of sodium ascorbate in situ generally mitigates this. The freshness of the sodium ascorbate is also critical.

  • Purification Challenges: The primary amine in the final product can cause tailing on silica gel chromatography. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to obtain a cleaner separation.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 2-(5-phenyl-1,2,3-triazol-1-yl)ethanamine. By following these detailed steps, researchers can reliably produce this valuable chemical intermediate for a variety of applications in drug discovery and materials science. The provided characterization data, based on analogous compounds, will serve as a reliable guide for the verification of the final product, ensuring the scientific integrity of the experimental outcome.

References

  • Fallah-Mehrjardi, M., et al. (2026). Efficient synthesis of 1,2,3-triazoles catalyzed by copper(I) Schiff base complex. Chemical Review and Letters, 9(1), 136-143.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME 3-(2-(5- PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL)-2H- CHROMEN-2-ONES, USING CLICK REACTION.
  • The Royal Society of Chemistry. (2014).
  • The Royal Society of Chemistry. (2024).
  • ResearchGate. (2017). (PDF) Synthesis and characterization of some 3-(2-(5-phenyl-1H-1,2,3-triazol-1-yl)acetyl)-2H-chromen-2-ones, using Click reaction.
  • ChemScene. (n.d.). 2-(1-Methyl-5-phenyl-1h-1,2,4-triazol-3-yl)ethan-1-amine.
  • Preprints.org. (2024). [2-(3-R-1H-[1][8][9]-Triazol-5-YL)Phenyl]Amines: Design, Synthesis and Assessment of Their Anti-Staphylococcal Potential.

  • ResearchGate. (2022). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one.
  • PMC. (2022). A practical flow synthesis of 1,2,3-triazoles.
  • Illinois State Academy of Science. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry.
  • MDPI. (2022). (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide.
  • MDPI. (2022).
  • Rsc.org. (n.d.).
  • PMC. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
  • Sigma-Aldrich. (n.d.). 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride.
  • KTU AVES. (n.d.).
  • PMC. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles.
  • SpectraBase. (n.d.). 2-(5-Phenyl-1H-1,2,4-triazol-3-yl)
  • Sigma-Aldrich. (n.d.). 2-(1H-1,2,3-Triazol-5-ylthio)ethanamine hydrochloride AldrichCPR.
  • NIST WebBook. (n.d.). 4-Methyl-2-phenyl-2H-1,2,3-triazole-5-carboxylic acid.
  • NIST WebBook. (n.d.). 1H-1,2,4-Triazol-3-amine, 1-propyl-.
  • Rsc.org. (n.d.). ELECTRONIC SUPPLEMENTARY INFORMATION - Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV)
  • Journal of the Chemical Society B. (n.d.). The infrared spectra of 1,2,3-triazole N-oxides.
  • ResearchGate. (n.d.).

Sources

Application Note: 2-(5-Phenyl-1H-1,2,3-triazol-1-yl)ethylamine as a Sterically Tunable Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the design of transition metal complexes for catalysis and metallodrug development, the steric and electronic tunability of the ligand sphere is paramount. 1,2,3-triazoles have emerged as keystone ligands for complexation with transition metals due to their robust stability and hybrid donor properties[1].

Specifically, 2-(5-phenyl-1H-1,2,3-triazol-1-yl)ethylamine (5-Ph-tz-ea) represents a highly specialized N,N-bidentate ligand. While the primary aliphatic amine provides a strong thermodynamic


-donor anchor, the triazole ring coordinates via its N3 (or occasionally N2) atom, acting as both a 

-donor and a weak

-acceptor[2]. The critical advantage of the 1,5-disubstituted isomer lies in its spatial geometry: unlike the 1,4-isomer, the 1,5-substitution pattern forces the bulky phenyl ring to overhang the coordination plane. This creates a "steric canopy" that can shield the metal center from premature deactivation by biological nucleophiles (e.g., glutathione) in drug development, or dictate the stereoselectivity of incoming substrates in catalytic applications.

Mechanistic Insights and Causality (E-E-A-T)

The Necessity of RuAAC over CuAAC

The synthesis of the 5-Ph-tz-ea ligand requires precise regiocontrol. The ubiquitous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields 1,4-disubstituted triazoles, which project the phenyl group away from the metal center, nullifying its steric utility. To achieve the 1,5-isomer, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is strictly required[3]. Ruthenium complexes, such as


, facilitate a mechanism where both the terminal alkyne and the azide coordinate to the ruthenium center, undergoing oxidative coupling to form a ruthenacycle intermediate that collapses exclusively into the 1,5-disubstituted triazole[4].
Coordination Dynamics and Linkage Isomerism

When 5-Ph-tz-ea chelates a metal such as Ruthenium(II), it forms a stable 6-membered chelate ring. Typically, coordination occurs through the more basic N3 atom of the triazole. However, the conformational flexibility of the ethylamine spacer can sometimes force coordination through the less basic N2 atom. This N2-coordination is thermodynamically strained and can be exploited to create photo-reactive complexes that eject the ligand upon irradiation—a mechanism highly sought after in Photoactivated Chemotherapy (PACT)[2].

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis of the 5-Ph-tz-ea ligand and its subsequent coordination to a Ruthenium(II) arene core. Every step is designed with built-in validation mechanisms to ensure experimental integrity.

Protocol 1: Regioselective Synthesis of 5-Ph-tz-ea via RuAAC

Reagents:

  • Phenylacetylene (1.0 equiv)

  • N-Boc-2-azidoethylamine (1.0 equiv)

  • 
     catalyst (5 mol%)
    
  • 1,4-Dioxane (anhydrous, degassed)

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM)

Step-by-Step Methodology:

  • Catalytic Fusion: In a Schlenk flask under inert atmosphere, dissolve phenylacetylene and N-Boc-2-azidoethylamine in degassed 1,4-dioxane. Causality: Degassing prevents the oxidative degradation of the Ru(II) catalyst.

  • Activation: Add 5 mol% of

    
    . Heat the mixture to 60°C for 12 hours.
    
  • Validation Check 1 (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc). The disappearance of the azide and the emergence of a highly UV-active spot confirms the formation of the Boc-protected 1,5-triazole.

  • Deprotection: Isolate the intermediate via flash chromatography. Dissolve in a 1:1 mixture of TFA/DCM at 0°C, then warm to room temperature for 2 hours to cleave the Boc group.

  • Validation Check 2 (Ninhydrin): Spot the reaction mixture on a TLC plate and stain with ninhydrin. Causality: The appearance of a dark purple spot validates the successful unmasking of the primary aliphatic amine.

  • Isolation: Remove volatiles under reduced pressure, neutralize with saturated aqueous

    
    , and extract with DCM to yield the free 5-Ph-tz-ea ligand.
    
Protocol 2: Coordination to form

Reagents:

  • 
     dimer (0.5 equiv)
    
  • 5-Ph-tz-ea ligand (1.0 equiv)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Suspension: Suspend the yellow

    
     dimer in anhydrous methanol.
    
  • Chelation: Add the 5-Ph-tz-ea ligand dropwise while stirring at room temperature.

  • Validation Check 3 (Visual & NMR): Causality: The bidentate ligand cleaves the insoluble Ru dimer, forming a monomeric cationic complex. This is visually validated as the cloudy yellow suspension transitions into a clear, deep orange/red solution. Further validation is achieved via

    
     NMR; the p-cymene aromatic protons will shift downfield and split into four distinct doublets due to the loss of symmetry induced by the chiral-at-metal center formed upon chelation.
    
  • Precipitation: Concentrate the solution and precipitate the complex by adding diethyl ether. Filter and dry under vacuum.

Data Presentation: Ligand Comparison

Table 1: Comparative Ligand Parameters in Ruthenium(II) Coordination

LigandPrimary DonorSecondary DonorSteric Shielding (Metal Vicinity)Preferred Synthetic Route
Ethylenediamine (en) sp

Amine (

)
sp

Amine (

)
MinimalCommercial
4-Ph-tz-ea sp

Amine (

)
sp

Triazole N3 (

,

)
Low (Phenyl directed outward)CuAAC (Room Temp)
5-Ph-tz-ea sp

Amine (

)
sp

Triazole N3 (

,

)
High (Phenyl directed inward) RuAAC (Elevated Temp)

Table 2: Troubleshooting and Self-Validation in Protocol Execution

StepExpected ObservationCausality / Validation Mechanism
RuAAC Reaction Complete consumption of alkyne on TLC

selectively fuses the azide and alkyne. UV-active spot confirms triazole formation.
Boc Deprotection Positive Ninhydrin stain (Purple)Cleavage of the tert-butoxycarbonyl group exposes the primary amine, which reacts with ninhydrin.
Ru(II) Complexation Suspension clears to an orange/red solutionThe insoluble

dimer is cleaved by the bidentate ligand, forming a soluble monomeric complex.

Workflow Visualization

Workflow A Phenylacetylene + Boc-2-azidoethylamine B RuAAC Catalysis [Cp*RuCl(PPh3)2] A->B Dioxane, 60°C C Boc-Protected 1,5-Disubstituted Triazole B->C Regioselective Fusion D Acidic Deprotection (TFA / DCM) C->D Cleavage E 5-Ph-tz-ea Ligand (Free Amine) D->E Neutralization F Coordination [Ru(p-cymene)Cl2]2 E->F Methanol, RT G [Ru(p-cymene)(5-Ph-tz-ea)Cl]Cl Metallodrug Complex F->G Chelation

Workflow for the RuAAC synthesis and Ru(II) coordination of the 5-Ph-tz-ea ligand.

References

  • Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides - Journal of the American Chemical Society (ACS) -
  • Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review - Coordin
  • Photochemistry of Ru(II)
  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - MDPI -

Sources

In vitro and in vivo experimental procedures for triazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of novel triazole compounds requires a seamless translation from molecular target validation to in vivo efficacy. Triazoles (e.g., fluconazole, posaconazole, voriconazole) are the cornerstone of antifungal therapy, acting primarily through the inhibition of lanosterol 14α-demethylase (CYP51)[1].

As an Application Scientist, designing a robust experimental pipeline means moving beyond simply following steps; it requires understanding the pharmacokinetic (PK) and pharmacodynamic (PD) causality that dictates clinical success[2]. This guide establishes a self-validating, end-to-end framework for the in vitro and in vivo characterization of triazole compounds.

Part 1: Mechanism of Action & Target Validation

Triazoles exert their fungistatic or fungicidal effects by acting as competitive inhibitors of CYP51, a cytochrome P450 metalloenzyme essential for ergosterol biosynthesis[3]. The basic nitrogen of the triazole ring coordinates directly with the heme iron of CYP51, blocking the natural substrate, lanosterol[4]. This disruption depletes ergosterol—compromising fungal cell membrane fluidity—and causes the accumulation of toxic 14α-methylated sterols, leading to growth arrest[1].

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 CYP51 (Lanosterol 14α-demethylase) Target Enzyme Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Fungal Cell Membrane Stability) CYP51->Ergosterol Normal Pathway ToxicSterols 14α-methylated Sterols (Toxic Accumulation) CYP51->ToxicSterols Inhibited Pathway Triazole Triazole Compounds (Fluconazole, Posaconazole) Triazole->CYP51 Competitive Inhibition

Triazole-mediated CYP51 inhibition and subsequent ergosterol depletion.

Part 2: In Vitro Experimental Procedures

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination

Standardized susceptibility testing is paramount for data reproducibility across different laboratories. This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts[5].

  • Causality Check: We utilize RPMI 1640 medium buffered to pH 7.0 with MOPS. Unbuffered media can undergo drastic pH shifts during fungal metabolism, which artificially alters the ionization state and apparent potency of the triazole compound.

Step-by-Step Methodology:

  • Inoculum Preparation: Isolate 24-hour cultures of Candida spp. on Sabouraud Dextrose Agar. Suspend colonies in sterile saline to match a 0.5 McFarland standard (approx. 1–5 × 10⁶ CFU/mL).

  • Dilution: Dilute the suspension 1:50, then 1:20 in RPMI 1640-MOPS to achieve a final working concentration of 0.5–2.5 × 10³ CFU/mL.

  • Compound Plating: Prepare 2-fold serial dilutions of the triazole in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Incubation & Reading: Incubate 96-well microtiter plates at 35°C for 24–48 hours. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in growth compared to the drug-free control.

  • Self-Validation System: Always include Candida parapsilosis ATCC 22019 as an internal quality control strain. If its MIC falls outside the established CLSI acceptable range (e.g., 1.0 - 4.0 µg/mL for fluconazole), the entire assay run must be invalidated[5].

Protocol 2.2: Ergosterol Depletion Assay

To confirm that a novel triazole acts specifically via CYP51 inhibition, quantifying the reduction in total cellular ergosterol is required[3].

Step-by-Step Methodology:

  • Treat logarithmic-phase fungal cells with the triazole at 0.5×, 1×, and 4× MIC for 16 hours.

  • Harvest cells by centrifugation, wash with sterile distilled water, and record the wet weight.

  • Saponify the cell pellet using 25% alcoholic potassium hydroxide (85°C for 1 hour) to release membrane-bound sterols.

  • Extract sterols using an n-heptane/water partition.

  • Analyze the heptane layer via UV spectrophotometry (scanning between 240 and 300 nm).

  • Causality Check: Ergosterol exhibits characteristic peaks at 271, 281, and 293 nm. A dose-dependent decrease in the 281 nm peak, coupled with an increase in the 248 nm peak (representing the accumulation of the toxic intermediate 24(28)-dehydroergosterol), mechanistically confirms CYP51 inhibition[1].

Part 3: In Vivo Experimental Procedures

Transitioning from in vitro to in vivo requires accounting for host metabolism. Mice metabolize triazoles significantly faster than humans due to elevated hepatic cytochrome P450 activity[6]. Therefore, precise PK profiling is necessary to design dosing intervals that mimic human drug exposure.

InVivo_Workflow Immuno Immunosuppression (Cyclophosphamide) Infect IV Inoculation (Candida spp.) Immuno->Infect Day -4, -1 Treat Triazole Admin (PO/IV) Infect->Treat Day 0 Sample Blood/Tissue Sampling Treat->Sample Time-course Analyze PK/PD & Fungal Burden (CFU) Sample->Analyze Endpoint

In vivo murine model workflow for evaluating triazole pharmacokinetics and efficacy.

Protocol 3.1: Pharmacokinetic (PK) Profiling in Mice
  • Causality Check: Triazole efficacy is driven by the 24-hour Area Under the Curve to MIC ratio (AUC/MIC). A free-drug AUC/MIC ratio of 20–25 is highly predictive of clinical success[2],[7].

Step-by-Step Methodology:

  • Administer the triazole (e.g., 10, 20, 40 mg/kg) via oral gavage (PO) or intravenous (IV) injection to neutropenic ICR/Swiss mice[7].

  • Collect blood samples (30–50 µL) via retro-orbital puncture or submandibular bleed at predetermined intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose)[7].

  • Isolate serum and quantify drug concentrations using validated LC-MS/MS.

  • Calculate PK parameters (Cmax, Tmax, AUC, t1/2, and clearance) using non-compartmental analysis.

Protocol 3.2: Murine Model of Systemic Candidiasis

This model evaluates the in vivo efficacy of the triazole against a disseminated, life-threatening infection[8].

Step-by-Step Methodology:

  • Immunosuppression: Administer cyclophosphamide (150 mg/kg IP on day -4, and 100 mg/kg on day -1) to induce neutropenia. This mimics the immunocompromised state of highly susceptible human patients[6].

  • Infection: On Day 0, inoculate mice intravenously via the lateral tail vein with 1 × 10⁶ CFU of Candida albicans or Candida krusei[9],[6].

  • Treatment: Initiate triazole therapy 2–5 hours post-infection. Dose frequency must be adjusted based on the PK half-life determined in Protocol 3.1 to maintain the target AUC/MIC ratio[10].

  • Endpoint Analysis (Fungal Burden): Euthanize mice at 48 or 72 hours post-infection. Aseptically remove the kidneys (the primary target organ for systemic candidiasis), homogenize in sterile saline, and plate serial dilutions on Sabouraud Dextrose Agar to quantify CFU/g of tissue[8],[10].

  • Self-Validation System: The vehicle-treated control group must show a progressive increase in kidney fungal burden (typically reaching >10⁶ CFU/g). Failure to achieve this indicates poor inoculum viability, improper tail-vein injection, or inadequate immunosuppression, rendering the efficacy data void.

Part 4: Quantitative Data Presentation

To accurately evaluate a triazole compound's potential, researchers must synthesize both in vitro and in vivo metrics. The following table outlines the critical PK/PD parameters required for drug development progression.

ParameterDefinitionTarget Value for EfficacyScientific Rationale
MIC Minimum Inhibitory Concentration≤ 1.0 µg/mL (Strain dependent)Indicates baseline in vitro susceptibility and intrinsic potency per CLSI M27 standards.
AUC/MIC Ratio of 24-h Area Under Curve to MIC20 – 25 (Free drug)The critical PK/PD index predicting triazole treatment success in vivo and in clinical trials.
Cmax Maximum Serum Concentration> MIC (by at least 2-4x)Ensures adequate tissue penetration and target site exposure immediately following administration.
t1/2 Elimination Half-LifeCompound specificDictates dosing frequency in murine models to maintain the target AUC despite rapid murine metabolism.

References

  • Clinical and Laboratory Standards Institute. "M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts". CLSI. 5

  • Sun, Y. et al. "New triazole broad-spectrum antifungal agents targeting CYP51". BioWorld. 1

  • "Efficient selective targeting of Candida CYP51 by oxadiazole derivatives designed from plant cuminaldehyde". National Institutes of Health (NIH). 3

  • "Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51". Frontiers. 4

  • Andes, D. et al. "Pharmacodynamics of a New Triazole, Posaconazole, in a Murine Model of Disseminated Candidiasis". National Institutes of Health (NIH). 2

  • Andes, D. et al. "In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model". National Institutes of Health (NIH).7

  • MacCallum, D. M. "Contribution of mouse models to our understanding of systemic candidiasis". Oxford Academic. 6

  • "Efficacy of Triazoles in a Murine Disseminated Infection by Candida krusei". National Institutes of Health (NIH). 8

  • "Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis". ResearchGate. 10

Sources

High-Efficiency Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Definitive Protocol Using Phenylacetylene and Benzyl Azide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier methodology within the "click chemistry" paradigm, enabling the regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides[1]. For researchers and drug development professionals, the reaction between phenylacetylene and benzyl azide serves as the universal benchmark system. This specific substrate pairing is critical for optimizing novel catalyst loadings, validating solvent systems, and establishing baseline kinetics before transitioning to high-value, complex bioconjugation workflows involving proteins or oligonucleotides[2][3].

This application note synthesizes field-proven insights to provide a self-validating, highly efficient protocol for CuAAC, emphasizing the mechanistic causality behind every reagent choice.

Mechanistic Causality & Reagent Selection

A robust protocol requires an understanding of the underlying molecular choreography. The CuAAC reaction does not simply force two molecules together; it relies on a highly specific catalytic cycle driven by a dinuclear copper intermediate[1].

  • Copper Source & Oxidation State: The reaction strictly requires Cu(I). While direct addition of CuI is possible[4], Cu(I) is thermodynamically unstable in aqueous aerobic environments and prone to disproportionation. The most reliable method utilizes a Cu(II) salt (e.g., CuSO₄·5H₂O) reduced in situ by sodium ascorbate. This ensures a steady, controlled generation of catalytically active Cu(I) while suppressing oxidative Glaser coupling byproducts[5].

  • The Dinuclear Mechanism: Mechanistic studies confirm that the active catalytic species is a dinuclear copper-acetylide complex. One copper atom activates the terminal alkyne (phenylacetylene) to form a σ-acetylide, while the second copper atom coordinates the azide (benzyl azide), perfectly positioning the substrates for the formation of the critical metallacycle intermediate[1].

  • Accelerating Ligands (THPTA/TBTA): In aqueous media, bare Cu(I) reacts with dissolved oxygen to generate reactive oxygen species (ROS), which can degrade sensitive biomolecules. Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) serve a dual purpose: they act as a sacrificial reductant to protect the system from oxidation, and they drastically accelerate the reaction rate by stabilizing the dinuclear copper transition state[5].

  • Aminoguanidine Additive: When adapting this protocol for protein bioconjugation, dehydroascorbate (the oxidized byproduct of ascorbate) can covalently cross-link arginine residues. Aminoguanidine is added as a scavenger to intercept dehydroascorbate, preserving the structural integrity of the target protein[5].

G Cu_I Cu(I) Catalyst (from CuSO4 + Ascorbate) Pi_Complex π-Alkyne-Cu Complex Cu_I->Pi_Complex + Phenylacetylene Acetylide Dinuclear Cu-Acetylide (Active Species) Pi_Complex->Acetylide + Base/Cu(I) Azide_Coord Azide Coordination Acetylide->Azide_Coord + Benzyl Azide Metallacycle Cu-Metallacycle Intermediate Azide_Coord->Metallacycle Cyclization Triazolyl_Cu Triazolyl-Copper Complex Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu_I Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolyl_Cu->Product Protonation

Fig 1. Dinuclear copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanistic cycle.

Quantitative Baselines: Catalyst Systems

To provide a benchmark for researchers, the following table summarizes standard reaction conditions and expected yields for the phenylacetylene and benzyl azide model system across different catalytic environments.

Catalyst SystemSolvent SystemLigand / AdditiveTemp (°C)TimeYield (%)Ref
CuSO₄ / NaAsc (1 mol%)H₂O / t-BuOH (1:1)None2512 h>95[1]
CuI (0.5 mol%)H₂O(DHQD)₂PHAL252 h90[4]
CuSO₄ / NaAsc (0.1 mM Cu)Aqueous BufferTHPTA (0.5 mM)251 h>95*[2]
[Cu₂(μ-Br)₂(L)]₂ (0.5 mol%)Neat (Solvent-free)NHC-based255 min>99[3]

*Yield determined by LC-MS conversion or fluorogenic readout.

Experimental Protocols

Protocol A: Standard Biphasic CuAAC (Organic Synthesis Focus)

This protocol is optimized for the bulk synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole, utilizing a biphasic solvent system to dissolve both the organic substrates and the aqueous catalysts.

Reagents: Phenylacetylene (1.0 mmol), Benzyl azide (1.0 mmol), CuSO₄·5H₂O (0.01 mmol, 1 mol%), Sodium ascorbate (0.05 mmol, 5 mol%), t-Butanol, DI Water.

  • Solvent Preparation: In a 10 mL round-bottom flask, combine 2 mL of t-Butanol and 2 mL of DI water. Degas the mixture by bubbling with Argon for 10 minutes.

  • Substrate Addition: Add phenylacetylene (110 µL, 1.0 mmol) and benzyl azide (125 µL, 1.0 mmol) to the solvent mixture. Stir at 400 rpm.

  • Catalyst Initiation: Add CuSO₄·5H₂O (2.5 mg) followed immediately by sodium ascorbate (9.9 mg). Causality note: Ascorbate must be added last to ensure Cu(II) is reduced to Cu(I) only in the presence of the substrates, preventing catalyst degradation.

  • Reaction: Stir vigorously at room temperature (25 °C) for 2 to 12 hours. The product will often precipitate out of the biphasic mixture as a white solid.

  • Workup: Dilute with 10 mL of ice-cold water, filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: Bioconjugation-Compatible Aqueous CuAAC

Designed for highly dilute aqueous conditions, this protocol mimics the environment required for protein labeling. Phenylacetylene is used here to verify the efficiency of the catalytic mixture[2].

Reagents: Phenylacetylene (Model Alkyne), Azide target (100 µM final), CuSO₄ (20 mM stock), THPTA ligand (50 mM stock), Sodium Ascorbate (100 mM stock).

  • Ligand-Metal Premix: In a microcentrifuge tube, premix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA. Causality note: Premixing ensures the Cu(II) is fully coordinated by the ligand before reduction, which is critical to prevent ROS generation[5].

  • Substrate Assembly: In a separate 2 mL Eppendorf tube, combine the buffer, phenylacetylene (to a final concentration of 560 µM), and the azide target (final concentration 100 µM).

  • Catalyst Addition: Add the CuSO₄/THPTA premix to the substrate tube. The final concentrations will be 0.25 mM Cu and 1.25 mM THPTA (1:5 ratio).

  • Reduction & Incubation: Add 25 µL of 100 mM sodium ascorbate. Close the tube immediately to prevent oxygen diffusion, invert to mix, and incubate on a slow rotisserie for 1 hour at room temperature[5].

Workflow Prep 1. Reagent Prep (Degas Solvents) Mix 2. Catalyst Premix (CuSO4 + THPTA) Prep->Mix Substrates 3. Substrate Addition (Alkyne + Azide) Mix->Substrates Reduce 4. Reduction (Add Ascorbate) Substrates->Reduce React 5. Incubation (RT, 1-12h) Reduce->React Validate 6. Validation (LC-MS / Fluorogenic) React->Validate

Fig 2. Step-by-step experimental workflow for highly efficient CuAAC bioconjugation.

Self-Validating Systems & Troubleshooting

A hallmark of a trustworthy protocol is the inclusion of self-validating steps to prevent the waste of precious downstream biological reagents.

  • Fluorogenic Readout (The Wang Azide Test): Before applying Protocol B to a valuable biomolecule, assess the CuAAC efficiency under your specific buffer conditions by reacting phenylacetylene with a fluorogenic azide, such as 3-azido-7-hydroxycoumarin[2]. This coumarin derivative is non-fluorescent as an azide but becomes highly fluorescent upon triazole formation. A rapid increase in fluorescence provides instant, visual confirmation that your copper/ligand/ascorbate system is active and free of inhibitory contaminants[2].

  • TLC / IR Tracking: For Protocol A, the consumption of benzyl azide can be reliably tracked via Thin Layer Chromatography (Hexanes/EtOAc). Furthermore, the disappearance of the strong, characteristic azide stretching band at ~2100 cm⁻¹ in FT-IR spectroscopy is a definitive marker of reaction completion.

References

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation Current Protocols in Chemical Biology - Jena Bioscience URL
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
  • (DHQD)
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation PMC - National Institutes of Health URL
  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Beilstein Journals URL

Sources

Functionalization of molecules with 2-(5-PHENYL-TRIAZOL-1-YL)-ETHYLAMINE

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide | Doc ID: AN-TRZ-5PH-001

Part 1: Executive Summary & Scientific Rationale

The "Cis-Amide" Bioisostere Advantage

Functionalization of molecules with 2-(5-phenyl-1,2,3-triazol-1-yl)-ethylamine is not merely a tagging exercise; it is a strategic maneuver in pharmacophore design. Unlike the ubiquitous 1,4-disubstituted triazoles formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this 1,5-disubstituted isomer (typically synthesized via RuAAC) possesses a unique steric and electronic profile that mimics the cis-amide bond .

This structural nuance is critical for:

  • Peptidomimetics: Inducing turn conformations in peptide backbones where a trans-amide mimic (1,4-triazole) would disrupt secondary structure.

  • Fragment-Based Drug Discovery (FBDD): The 5-phenyl group creates a bulky, orthogonal projection relative to the ethylamine linker, accessing distinct sub-pockets in protein targets (e.g., Adenosine receptors, Kinases).

  • Electronic Modulation: The 1,5-isomer has a higher dipole moment and different hydrogen-bonding capabilities compared to its 1,4-counterpart.

Structural Analysis[1][2]
  • Moiety A (The Handle): Ethylamine (

    
    ). A flexible C2 spacer with a primary amine for versatile conjugation.
    
  • Moiety B (The Core): 1,2,3-Triazole.[1][2][3][4][5][6] A metabolic stabilizer and hydrogen bond acceptor.

  • Moiety C (The Payload): 5-Phenyl group.[7][4][8][9] Provides hydrophobic interaction and defines the unique 1,5-regiochemistry.

Part 2: Comparative Data & Properties

The following table highlights why a researcher would choose this specific 5-phenyl scaffold over the standard 4-phenyl variant.

Feature1,5-Disubstituted (This Reagent)1,4-Disubstituted (Standard Click)
Synthesis Catalyst Ruthenium (Cp*RuCl)Copper (Cu(I))
Peptide Mimicry Cis-Amide (Turn inducing)Trans-Amide (Extended chain)
Dipole Moment ~5.0 D (Higher Polarity)~2.7 D
Steric Profile Orthogonal/CompactLinear/Extended
Key Application Constraining peptide conformationLinking two domains linearly

Part 3: Experimental Workflows

Diagram 1: Strategic Selection & Conjugation Pathway

This flowchart illustrates the decision logic and chemical pathway for utilizing the 5-phenyl-triazole amine.

G Start Target Molecule Selection Decision Functional Group? Start->Decision RouteA Carboxylic Acid (-COOH) Decision->RouteA RouteB Aldehyde/Ketone (-CHO) Decision->RouteB RouteC Isothiocyanate (-NCS) Decision->RouteC ChemA Amide Coupling (EDC/NHS or HATU) RouteA->ChemA ChemB Reductive Amination (NaBH3CN) RouteB->ChemB ChemC Thiourea Formation (pH 8.5-9.0) RouteC->ChemC Reagent Reagent: 2-(5-Phenyl-triazol-1-yl)-ethylamine Reagent->ChemA Reagent->ChemB Reagent->ChemC Product Final Conjugate: Cis-Amide Mimic Scaffold ChemA->Product ChemB->Product ChemC->Product

Caption: Workflow for selecting the conjugation chemistry based on the target molecule's reactive handle.

Part 4: Detailed Protocols

Protocol A: Amide Coupling to Carboxylic Acid Targets

Purpose: To attach the 5-phenyl-triazole moiety to a drug scaffold or peptide C-terminus. Mechanism: Activation of carboxylate followed by nucleophilic attack of the ethylamine.

Reagents:

  • Target Molecule (R-COOH)

  • 2-(5-phenyl-triazol-1-yl)-ethylamine (Reagent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Procedure:

  • Activation: Dissolve the Target Molecule (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes under Nitrogen.

  • Coupling Agent: Add HATU (1.1 equiv). Stir for 10 minutes to form the active ester. Note: HATU is preferred over EDC for steric bulk tolerance.

  • Conjugation: Add 2-(5-phenyl-triazol-1-yl)-ethylamine (1.2 equiv).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: Look for mass shift of +188.2 Da (Reagent MW) - 18.0 Da (H2O) = +170.2 Da .

  • Work-up: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 5% NaHCO3, and Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination (Glycan/Aldehyde Targeting)

Purpose: To label reducing sugars or aldehyde-tagged proteins.

Reagents:

  • Target Aldehyde (R-CHO)

  • 2-(5-phenyl-triazol-1-yl)-ethylamine

  • Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB)

  • Acetic Acid (AcOH)

Step-by-Step Procedure:

  • Imine Formation: Dissolve Target Aldehyde (1.0 equiv) and Reagent (1.5 equiv) in MeOH or DCM (depending on solubility).

  • Acidification: Add catalytic AcOH (to pH 5–6) to accelerate imine formation. Stir for 30–60 mins.

  • Reduction: Add NaBH3CN (2.0 equiv). Caution: Toxic cyanide evolution possible; work in fume hood.

  • Reaction: Stir at RT for 12 hours.

  • Quenching: Add water. Extract or dialyze (if protein/polymer).

Part 5: Quality Control & Validation

NMR Characterization (The "Isomer Check")

The most critical QC step is verifying that the triazole ring has not isomerized or degraded.

  • 1H NMR (DMSO-d6):

    • Triazole C4-H: Look for a singlet around

      
       7.8 – 8.1 ppm .
      
    • Differentiation: In 1,4-isomers, this proton is typically further downfield (

      
       8.5+ ppm) due to the lack of shielding from the adjacent 5-phenyl ring.
      
    • Ethylamine: Multiplets at

      
       2.9 (CH2-N) and 
      
      
      
      4.4 (CH2-Triazole).
LC-MS Validation
  • Ionization: ESI Positive Mode.

  • Fragmentation: High collision energy often cleaves the triazole-N1 bond. Look for the characteristic 5-phenyl-triazole fragment or the loss of the ethylamine chain.

Part 6: Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Amide Coupling) Amine salt formationEnsure the ethylamine reagent is a free base or add extra DIPEA to neutralize HCl salts.
Regioisomer Contamination Impure starting materialVerify the reagent source. Only RuAAC synthesis guarantees 100% 1,5-isomer. Cu-contamination leads to 1,4.
Precipitation Low solubility of Phenyl groupSwitch solvent to DMSO or NMP. The 5-phenyl group is hydrophobic.

Part 7: References

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. [Link]

    • Foundational text on RuAAC synthesis of 1,5-disubstituted triazoles.

  • Horne, W. S., et al. (2009). "Triazoles as Amide Bond Mimics: Influence on Peptidomimetic Conformation." Angewandte Chemie International Edition. [Link]

    • Establishes the 1,5-triazole as a cis-amide bioisostere.

  • Beld, J., et al. (2014). "Finishing the Click: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,5-Disubstituted 1,2,3-Triazoles." Nature Protocols. [Link]

    • Detailed protocols for synthesizing the core scaffold.

  • Tron, G. C., et al. (2008). "Click Chemistry Reactions in Medicinal Chemistry: Applications of the 1,2,3-Triazole Scaffold." Chemical Reviews. [Link]

    • Review of pharmacological applications.

Sources

Use of 1,2,3-triazoles as linkers in bioactive molecules

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,2,3-Triazoles as Architecturally Rigid Linkers and Bioisosteres in Advanced Therapeutics

Executive Summary

The 1,2,3-triazole heterocycle has transcended its origins as a mere byproduct of "click chemistry" to become a cornerstone structural motif in modern drug discovery. Characterized by its exceptional metabolic stability, strong dipole moment, and rigid geometry, the 1,2,3-triazole ring serves not only as an inert connective linker for bioconjugation (such as in Antibody-Drug Conjugates [ADCs] and PROTACs) but also as a highly effective bioisostere for amide bonds in peptidomimetics[1][2].

This technical guide provides a mechanistic rationale for the structural utility of 1,2,3-triazoles, comparative quantitative data, and a self-validating, step-by-step protocol for executing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in sensitive biological systems.

Mechanistic Rationale: The Triazole as a Bioisostere

The amide bond is ubiquitous in biological systems but is highly susceptible to enzymatic degradation by proteases in vivo[3]. Replacing labile amide bonds with 1,2,3-triazoles is a proven strategy to enhance the pharmacokinetic profile of a drug candidate while retaining its target binding affinity[2][4].

The causality behind this success lies in the physicochemical mimicry:

  • Geometric Mimicry: The 1,4-disubstituted 1,2,3-triazole is an excellent surrogate for the trans-amide bond. The distance between the substituents at the 1- and 4-positions is approximately 5.0–5.1 Å, which closely overlaps with the 3.8–3.9 Å distance of a trans-amide[1][3]. Conversely, ruthenium-catalyzed 1,5-disubstituted triazoles effectively mimic cis-amide bonds[3][4].

  • Electronic Mimicry: The triazole ring possesses a strong dipole moment (~5 D) comparable to that of an amide. The C4 carbon acts as an electrophilic site, the C5-H bond serves as a hydrogen bond donor (HBD), and the lone pairs on the N2 and N3 atoms act as hydrogen bond acceptors (HBA)[1].

  • Metabolic Stability: Unlike amides, the triazole ring is completely stable against hydrolytic, oxidative, and reductive conditions, as well as enzymatic cleavage[1][5].

Quantitative Comparison: Amide Bond vs. 1,2,3-Triazole

To guide rational drug design, the structural and electronic properties of the native amide bond and its triazole bioisosteres are summarized below[1][3].

PropertyTrans-Amide Bond1,4-Disubstituted 1,2,3-Triazole1,5-Disubstituted 1,2,3-Triazole
Conformational Mimic N/ATrans-amideCis-amide
Substituent Distance ~3.8 - 3.9 Å~5.0 - 5.1 Å~2.4 - 2.6 Å
Dipole Moment ~3.5 - 4.0 D~4.5 - 5.0 D~4.5 - 5.0 D
H-Bond Donor N-HC5-HC4-H
H-Bond Acceptor C=ON2, N3N2, N3
Protease Stability Low (Labile)Extremely HighExtremely High

Applications in Bioconjugation: ADCs and PROTACs

Beyond peptidomimetics, the 1,2,3-triazole is the premier linker for modular drug assembly. In the development of Antibody-Drug Conjugates (ADCs), a cytotoxic payload (e.g., Monomethyl auristatin E[MMAE]) functionalized with an azide is conjugated to an alkyne-modified monoclonal antibody.

The CuAAC reaction is bioorthogonal—it does not cross-react with native biological functional groups (amines, carboxylates, thiols)[6][7]. The resulting triazole linker prevents premature payload release in systemic circulation, thereby widening the therapeutic index[8].

ADC_Assembly Ab Monoclonal Antibody (mAb) Linker 1,2,3-Triazole Rigid Linker Ab->Linker Bioorthogonal Attachment Drug Cytotoxic Payload (e.g., MMAE) Linker->Drug Systemic Stability

Figure 1: Modular assembly of an Antibody-Drug Conjugate via a stable triazole linkage.

Experimental Workflow: CuAAC for Biomolecule Labeling

Achieving high-yielding CuAAC in biological systems requires precise control over the copper oxidation state. Cu(I) is the active catalytic species, but it is thermodynamically unstable and can generate reactive oxygen species (ROS) that degrade proteins and nucleic acids[9].

To mitigate this, our protocol employs a self-validating catalytic system:

  • In situ Reduction: Cu(II) from CuSO₄ is reduced to Cu(I) by sodium ascorbate[9].

  • Ligand Stabilization: A water-soluble accelerating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is used. THPTA coordinates Cu(I), accelerating the reaction while acting as a sacrificial reductant to shield the biomolecule from ROS[9].

  • Byproduct Scavenging: Aminoguanidine is added to intercept dehydroascorbate (a byproduct of ascorbate oxidation) before it can cross-link arginine residues on the target protein[9].

CuAAC_Mechanism A Azide-Functionalized Payload D Copper-Acetylide Intermediate A->D Cycloaddition B Alkyne-Functionalized Biomolecule C Cu(I) Catalyst + THPTA Ligand B->C Activation C->D Cu Insertion E 1,4-Disubstituted 1,2,3-Triazole Conjugate D->E Reductive Elimination

Figure 2: CuAAC catalytic workflow for the generation of 1,2,3-triazole bioconjugates.
Standard Protocol: CuAAC Bioconjugation

Note: This protocol is optimized for aqueous environments (e.g., PBS buffer, pH 7.0–7.4) and minimizes protein aggregation.

Materials & Stock Solutions:

  • Biomolecule-Alkyne: 1–5 mg/mL in PBS.

  • Cargo-Azide: 5–10 mM stock in DMSO (Ensure final DMSO concentration remains <5% to prevent protein denaturation).

  • CuSO₄: 100 mM in degassed strictly purified water.

  • THPTA Ligand: 200 mM in water.

  • Sodium Ascorbate: 100 mM in water (Must be prepared fresh daily)[10].

  • Aminoguanidine Hydrochloride: 100 mM in water[9].

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Critical Step): In a separate microcentrifuge tube, mix the 100 mM CuSO₄ and 200 mM THPTA ligand in a 1:2 molar ratio (e.g., 5 µL CuSO₄ + 10 µL THPTA). Allow this mixture to incubate at room temperature for 5 minutes.

    • Causality: Premixing ensures all copper is fully coordinated by the ligand before it contacts the protein. Uncoordinated Cu(II) can bind non-specifically to histidine/cysteine residues, causing localized oxidative damage upon reduction.

  • Reaction Assembly: In a 2 mL reaction vial, combine the following in exact order:

    • Alkyne-functionalized biomolecule (e.g., 50 µM final concentration)[9].

    • Azide-functionalized cargo (e.g., 200–500 µM final concentration; 4–10 molar equivalents relative to alkyne).

    • Buffer (PBS) to reach the desired final volume.

  • Catalyst Addition: Add the pre-complexed CuSO₄/THPTA solution to the reaction mixture. The final concentration of Cu should be 100–250 µM (approx. 2–5 equivalents relative to the alkyne).

  • Scavenger Addition: Add aminoguanidine to a final concentration of 5 mM[9].

  • Initiation: Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5–5.0 mM (approx. 10–40 equivalents relative to Cu)[10].

    • Causality: Ascorbate acts as the trigger, reducing the THPTA-coordinated Cu(II) to the active Cu(I) species.

  • Incubation: Seal the tube to prevent ambient oxygen diffusion. Mix gently by inversion or place on a slow rotisserie (30 rpm) for 1–2 hours at room temperature[9][10].

  • Purification: Quench the reaction by adding EDTA (10 mM final) to chelate the copper. Remove excess reagents and catalyst by passing the mixture through a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS[10].

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • An In-Depth Technical Guide to Click Chemistry for Bioconjug
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. unimore.it.
  • Alkyne-Azide Click Chemistry Protocol for ADCs. axispharm.com.
  • Introduction to click chemistry: a new method for the labeling and modific
  • CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - PMC. nih.gov.
  • 1,2,3-Triazole hybrids in medicinal chemistry: Advances in click chemistry and cytotoxic studies. chemistryjournal.net.
  • Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents. vectorlabs.com.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. nih.gov.
  • A Recent Review on Drug Modific
  • 1,2,3-Triazole hybrids in medicinal chemistry: Advances in click chemistry and cytotoxic studies. scilit.com.
  • 1,2,3-Triazoles as Biomimetics in Peptide Science. mdpi.com.
  • 1,2,3-Triazoles as Amide-bond Surrog
  • Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. longdom.org.

Sources

Application Note: Comprehensive Screening of Triazole Derivatives for Antimicrobial and Antifungal Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The triazole pharmacophore (specifically 1,2,4-triazole and 1,2,3-triazole) remains a cornerstone in medicinal chemistry, particularly for antifungal therapeutics targeting the heme iron of the CYP51 enzyme (Lanosterol 14


-demethylase). However, the lipophilic nature of these derivatives and their tendency to exhibit "trailing growth" phenotypes in static assays necessitates a rigorous, multi-tiered screening approach.

This guide moves beyond generic susceptibility testing. It provides a field-validated workflow designed to:

  • Eliminate False Negatives: By optimizing compound solubility and solvent tolerance.

  • Distinguish Fungistatic vs. Fungicidal: Critical for triazoles, which are often fungistatic against Candida but fungicidal against Aspergillus.

  • Validate Mechanism: Using the Sterol Quantitation Method (SQM) to confirm CYP51 inhibition rather than off-target toxicity.

Experimental Workflow Overview

The screening cascade is designed to filter compounds rapidly while conserving resources.

ScreeningCascade Compound Triazole Library Solubility Solubility Check (DMSO Tolerance) Compound->Solubility Primary Primary Screen (MIC - CLSI M27/M07) Solubility->Primary Secondary Secondary Screen (MFC/MBC) Primary->Secondary Active (<16 µg/mL) Mechanistic MoA Validation (Sterol Quantitation) Secondary->Mechanistic Confirmed Tox Safety Profiling (MTT Cytotoxicity) Secondary->Tox Lead Lead Candidate Mechanistic->Lead Tox->Lead SI > 10

Figure 1: The High-Throughput Screening (HTS) cascade for triazole derivatives. Note the parallel processing of Mechanistic and Toxicity assays for top hits.

Protocol 1: Compound Preparation & Solubility Management

The Hidden Variable: Triazole derivatives often precipitate in aqueous media (RPMI-1640 or Mueller-Hinton), leading to "fake" inactivity.

Reagents
  • Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered.

  • Stock Concentration: 10 mg/mL or 25.6 mg/mL (standardizes dilutions).

Procedure
  • Weighing: Dissolve the solid compound in 100% DMSO to reach 100X the highest desired test concentration (e.g., if testing at 64 µg/mL, prepare 6.4 mg/mL stock).

  • Visual Check: Vortex for 30 seconds. If turbidity persists, sonicate for 5 minutes at 40 kHz.

    • Critical: If the compound remains insoluble, do not proceed. Inaccurate dosing will skew MIC data.

  • Intermediate Dilution (The "Step-Down"):

    • Do not pipette 100% DMSO stock directly into the assay plate containing bacteria/fungi. This causes localized protein denaturation.

    • Prepare an Intermediate Plate : Dilute stock 1:50 in the assay medium (RPMI or Broth).

    • Transfer from Intermediate Plate to Assay Plate (final DMSO concentration < 1%).

Protocol 2: Primary Antifungal Screen (CLSI M27-A4 Adapted)

Target: Candida albicans (ATCC 90028) or Aspergillus fumigatus (ATCC 204305). Standard: CLSI M27-A4 (Yeasts) / M38-A2 (Filamentous Fungi).

Reagents
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (0.165 M).

  • Resazurin Dye (Optional): 0.01% solution (sterile).

Plate Layout Logic

Use a 96-well round-bottom plate.

PlateLayout cluster_legend Plate Legend Pos + Neg - Drug D Desc + : Growth Control - : Sterility Control D : Drug Dilution A1 64 H1 0.12 A1->H1 Serial Dilution A2 64 A12 - H2 0.12 H12 +

Figure 2: Simplified Microdilution Layout. Columns 1-10: Test Compounds (Decreasing conc). Column 11: Positive Control (Fluconazole). Column 12: Growth/Sterility Controls.

Step-by-Step Methodology
  • Inoculum Prep: Pick 5 colonies from 24h culture. Suspend in saline to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute the 0.5 McFarland suspension 1:1000 in RPMI-MOPS medium (Final:

    
     CFU/mL).
    
  • Plating:

    • Add 100 µL of 2X drug concentration to Column 1.

    • Perform serial 2-fold dilutions across to Column 10.

    • Add 100 µL of standardized inoculum to all wells (except Sterility Control).

  • Incubation:

    • Candida: 35°C for 24-48 hours.

    • Aspergillus:[1][2] 35°C for 48-72 hours.

  • Readout (The Trailing Effect):

    • Triazoles often show "trailing" (partial inhibition).

    • MIC50: Lowest concentration with prominent decrease in turbidity (50% inhibition) compared to growth control.

    • MIC90: Lowest concentration with no visible growth (optically clear).

    • Visual Aid: Add 20 µL Resazurin. Blue = Dead/Inhibited; Pink = Live.

Protocol 3: Mechanistic Validation (Sterol Quantitation)

Why this assay? To confirm the triazole acts by inhibiting CYP51 (Erg11), you must demonstrate a depletion of Ergosterol and an accumulation of methylated sterol precursors (e.g., lanosterol, eburicol).

Principle

Ergosterol absorbs UV light at 281.5 nm. Methylated precursors absorb at 230 nm. A ratio shift indicates CYP51 blockade.

Workflow
  • Culture: Grow C. albicans in 50 mL Sabouraud Dextrose Broth (SDB) with sub-MIC concentrations of the test triazole (e.g., 0.5x MIC) for 16 hours.

  • Harvest: Centrifuge at 3,000 x g for 5 min. Wash pellets with sterile distilled water.

  • Saponification (Critical Step):

    • Add 3 mL of 25% alcoholic KOH to the pellet.

    • Vortex for 1 minute.

    • Incubate in an 85°C water bath for 1 hour.

  • Extraction:

    • Cool to room temp.[3][4][5]

    • Add 1 mL water + 3 mL n-heptane .[3][5]

    • Vortex vigorously for 3 minutes.

  • Analysis:

    • Transfer the upper heptane layer to a quartz cuvette.

    • Scan absorbance from 230 nm to 300 nm.

Data Interpretation[1][2][4][6][7][8]
  • Vehicle Control: Shows distinct 4-peak curve (peaks at 262, 271, 281, 290 nm).

  • Triazole Treated: Flattening of the 281.5 nm peak and appearance/increase of a peak near 230 nm (lanosterol accumulation).

MOA cluster_effect Inhibition Outcome Lanosterol Lanosterol (Methylated Sterol) CYP51 Enzyme: CYP51 (14-alpha-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Accumulation Toxic Methyl-Sterols Accumulate (230 nm) CYP51->Accumulation If Blocked Depletion Ergosterol Depleted (Low 281 nm) CYP51->Depletion If Blocked Triazole Triazole Derivative (Inhibitor) Triazole->CYP51 Blocks Heme Iron Membrane Membrane Fluidity Ergosterol->Membrane Maintains Lysis Growth Arrest / Lysis Accumulation->Lysis Depletion->Lysis

Figure 3: Mechanism of Action. Triazoles bind the heme iron of CYP51, preventing the conversion of Lanosterol to Ergosterol. The SQM assay detects the "Accumulation" and "Depletion" nodes.

Protocol 4: Safety Profiling (Selectivity Index)

A potent antifungal is useless if it kills mammalian cells.

Assay: MTT Cytotoxicity

Cell Line: HEK293 (Kidney) or HepG2 (Liver) - metabolically active lines.

  • Seeding: Seed

    
     cells/well in 96-well plates (DMEM + 10% FBS). Incubate 24h.
    
  • Treatment: Add triazole derivatives (serial dilutions). Incubate 24h.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

    • Mechanism:[1][2][6][7] Mitochondrial reductase in live cells converts yellow MTT to purple formazan.[8][9][10]

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read OD at 570 nm (Reference: 630 nm).

Calculation


  • Target: SI > 10 (Ideally > 50).

Data Presentation & Troubleshooting

Summary Table Template
Compound IDMIC (µg/mL)MBC (µg/mL)Ergosterol % (vs Ctrl)CC50 (µg/mL)SI
TZ-01 0.51.015%>64>128
TZ-02 64>6498%320.5
Fluconazole 1.02.010%>100>100
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Precipitation in wells Compound insolubilityReduce final concentration; check DMSO % (<1%).
Skipped Wells Pipetting errorUse reverse pipetting for viscous fluids.
Trailing Growth Fungistatic natureRead MIC at 50% inhibition, not 100%.
High Background (MTT) Serum interferenceUse phenol-red free media; include blank wells.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[11][12] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[13]

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[14]

  • Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans.[4] Journal of Clinical Microbiology.[13]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

  • Whaley, S. G., et al. (2016). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(5-phenyl-1,2,4-triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 2-(5-phenyl-1,2,4-triazol-1-yl)ethanamine. This resource is tailored for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this compound at high purity. Our guidance is structured to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues reported by users during the purification of 2-(5-phenyl-1,2,4-triazol-1-yl)ethanamine and related heterocyclic amines.

Q1: What are the typical impurities I should expect after synthesizing 2-(5-phenyl-1,2,4-triazol-1-yl)ethanamine?

A1: The impurity profile is highly dependent on the synthetic route, but several classes of impurities are common in triazole chemistry. These include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include organic azides, alkynes, or hydrazine precursors.[1]

  • Isomeric Byproducts: The formation of isomeric triazoles is a frequent challenge. For instance, if starting from an azide and an alkyne, you might see regioisomers (e.g., 1,4- vs. 1,5-disubstituted triazoles), or if using building blocks for the 1,2,4-triazole ring, other substitution patterns can arise.[1][2]

  • Reaction Byproducts: Halogenated species from activation steps, over-alkylated products, or oligomeric residues can form, especially under harsh reaction conditions.[1]

  • Residual Solvents: High-boiling point aprotic polar solvents like DMF, DMSO, or THF are common in heterocyclic synthesis and can be difficult to remove completely.[1]

  • Catalyst Residues: If copper-catalyzed azide-alkyne cycloaddition (CuAAC) was employed, trace copper residues may be present.[1]

Q2: My compound is streaking severely on silica gel TLC plates and columns. What is causing this and how can I resolve it?

A2: This is the most common issue for this class of compounds and is caused by a strong acid-base interaction between the basic ethylamine group of your molecule and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3] This interaction leads to poor peak shape, tailing, and in some cases, irreversible adsorption and loss of product.

Solutions:

  • Mobile Phase Modification: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) at 0.1-1% (v/v) or using a pre-mixed eluent like dichloromethane/methanol/ammonia.[3][4] This competing base will interact with the silica, allowing your compound to elute more cleanly.

  • Alternative Stationary Phase: Switch to a less acidic or a basic stationary phase. Basic or neutral alumina can be an excellent alternative for purifying basic compounds.[4] Reversed-phase (C18) chromatography, which separates based on hydrophobicity, is another powerful option where such acid-base interactions are not a primary concern.

Q3: I'm attempting to recrystallize my product, but it consistently "oils out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid because the solution temperature is above the compound's melting point at that concentration (i.e., the boiling point of the solvent is higher than the melting point of your compound, or impurities are depressing the melting point).[5][6]

Solutions:

  • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.[5]

  • Modify the Solvent System: The chosen solvent may be too "good." Add a co-solvent (an "anti-solvent") in which your compound is less soluble. This can lower the overall solvating power and encourage crystal lattice formation over liquid-liquid separation.[6] For example, if using ethanol, try adding water or hexane dropwise to the hot, clear solution until it just becomes turbid, then reheat for clarity and cool slowly.

  • Lower the Temperature: Use a solvent with a lower boiling point.

Q4: My purified product is still colored. How can I remove colored impurities?

A4: Persistent color is often due to highly conjugated, high-molecular-weight byproducts. These can frequently be removed with an activated charcoal treatment.[5][6]

  • Procedure: During recrystallization, after your compound has fully dissolved in the hot solvent, add a very small amount of activated charcoal (e.g., 1-2% by weight of your compound). Keep the solution hot for a few minutes. The charcoal will adsorb the colored impurities.[5] Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal, then allow the clear filtrate to cool and crystallize. Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[5]

Part 2: In-Depth Purification Protocols & Troubleshooting

Workflow 1: Acid-Base Extraction (Initial Bulk Purification)

This technique is a cornerstone for purifying amines. It leverages the ability of the basic ethylamine group to be protonated into a water-soluble salt, thereby separating it from neutral or acidic organic impurities.[7][8][9]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl).[10] The basic amine will react with the acid to form the corresponding ammonium chloride salt, which will partition into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Combine & Wash: Combine the acidic aqueous layers. Perform a "back-wash" with a fresh portion of DCM or ethyl acetate to remove any neutral impurities that may have been carried over.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH 9-10, check with pH paper).[7] The water-soluble ammonium salt will be deprotonated back to the neutral, water-insoluble free amine, which will often appear as a precipitate or an oil.

  • Re-extraction: Extract the basified aqueous solution with several portions of DCM or ethyl acetate. The purified amine will now partition back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.[11]

G cluster_0 Separatory Funnel (Step 1) cluster_1 Separatory Funnel (Step 2: Acid Wash) cluster_2 Beaker (Step 4: Basification) cluster_3 Separatory Funnel (Step 5: Re-extraction) Crude Crude Mixture (Amine + Neutral Impurities) in Organic Solvent Aqueous_HCl Aqueous Layer (Amine-HCl Salt) Crude->Aqueous_HCl + 1M HCl Organic_Imp Organic Layer (Neutral Impurities) Crude->Organic_Imp Aqueous_NaOH Aqueous Layer + NaOH (Precipitated Free Amine) Aqueous_HCl->Aqueous_NaOH Isolate & + NaOH Organic_Pure Organic Layer (Pure Amine) Aqueous_NaOH->Organic_Pure + Organic Solvent Aqueous_Waste Aqueous Layer (Waste Salts) Aqueous_NaOH->Aqueous_Waste Final Pure Product Organic_Pure->Final Dry & Evaporate

Caption: Workflow for purifying basic amines via acid-base extraction.

IssuePossible CauseRecommended Solution
Emulsion Formation Vigorous shaking; presence of surfactant-like impurities.Gently invert the separatory funnel instead of shaking. Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase and break the emulsion.[4]
Product Doesn't Precipitate upon Basification The free amine has some water solubility or is an oil.Proceed directly to re-extraction with an organic solvent like DCM. The amine will be efficiently removed from the aqueous phase.
Low Recovery Incomplete extraction at either stage; using insufficient acid or base.Perform multiple extractions (3x) at each stage. Always check the pH of the aqueous layer to ensure it is sufficiently acidic (< pH 2) or basic (> pH 9).
Workflow 2: Flash Column Chromatography

For separating the target amine from impurities with similar basicity but different polarity (e.g., isomeric byproducts). As discussed in the FAQs, modification of standard silica gel methods is critical.

  • Eluent Preparation: Prepare the mobile phase. A good starting point for TLC analysis is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. Critically, add 0.5-1% triethylamine (TEA) to the prepared solvent mixture. [3][4]

  • Slurry Preparation & Packing: Prepare a slurry of silica gel in the non-polar starting eluent (e.g., Hexane/Ethyl Acetate 9:1 + 1% TEA). Pack the column, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. For best results, adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried powder to the top of the packed column.[5]

  • Elution: Begin eluting with the starting, low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol).[5]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent and TEA using a rotary evaporator. Further drying under high vacuum may be necessary to remove all traces of TEA.

Solvent System (v/v)PolarityTarget Impurities
Hexane / Ethyl Acetate (9:1 to 1:1) + 1% TEALow to MediumLess polar, non-basic impurities
Dichloromethane / Methanol (99:1 to 9:1) + 1% TEAMedium to HighMore polar impurities, isomers
Ethyl Acetate / Methanol (98:2 to 9:1) + 1% TEAMedium to HighAlternative for polar compounds
IssuePossible CauseRecommended Solution
Poor Separation (Overlapping Spots) Eluent system is not optimal.Try a different solvent system to alter selectivity (e.g., switch from a hexane-based to a DCM-based system).[4] Ensure the column is not overloaded; sample load should be 1-5% of the silica gel mass.[4]
Compound Won't Elute Compound is too polar for the eluent or is irreversibly stuck to the silica.Drastically increase the eluent polarity (e.g., up to 20% methanol in DCM). If this fails, the compound may have decomposed. Test stability on a TLC plate first.[4] Consider switching to alumina or reversed-phase chromatography.
Low Recovery Irreversible adsorption on silica.Ensure a sufficient amount of basic modifier (TEA, ammonia) was used throughout the entire process, including column packing and elution.[3]
Workflow 3: Recrystallization (Final High-Purity Polish)

Recrystallization is often the final step to obtain an analytically pure, crystalline solid. The key is finding a solvent system where the compound has high solubility when hot and low solubility when cold.[5][12]

  • Solvent Screening: Place a small amount of your compound in several test tubes. Add different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) and observe solubility at room temperature and upon heating. A good candidate will dissolve poorly at room temperature but completely upon heating. Mixed solvent systems (e.g., Ethanol/Water, Acetone/Hexane) are often effective.[13]

  • Dissolution: Place the compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities (or if you performed a charcoal treatment), quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[5]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath or refrigerator to maximize crystal formation.[5]

  • Inducing Crystallization: If crystals don't form, try scratching the inner surface of the flask with a glass rod or adding a tiny "seed crystal" of pure product.[5]

  • Isolation and Drying: Collect the crystals by suction filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals in a desiccator or vacuum oven.[5]

G Start Impure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling Dissolve->Cool If no insoluble impurities HotFilter->Cool Crystals Crystal Formation Cool->Crystals Isolate Isolate via Filtration Crystals->Isolate Dry Dry Crystals Isolate->Dry MotherLiquor Mother Liquor (Soluble Impurities) Isolate->MotherLiquor Separate Final Pure Crystalline Product Dry->Final

Caption: General workflow for purification by recrystallization.

References

  • Veeprho Pharmaceuticals. (n.d.). Triazole Impurities and Related Compound. Retrieved from Veeprho Pharmaceuticals website. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from Chemistry LibreTexts website. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from Wikipedia website. [Link]

  • Krasnopeeva, A. G., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(20), 6899. [Link]

  • OCELOTS. (2020, March 22). Acid-Base Extraction Tutorial. YouTube. [Link]

  • Kumar, A., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Journal of Chemistry, 2015, 856720. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from Biotage website. [Link]

Sources

Technical Support Center: 1,2,3-Triazole Synthesis (CuAAC)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket Subject: Troubleshooting Side Reactions & Catalyst Failure

Introduction: The "Click" That Doesn't

Welcome to the Advanced Support Desk. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often marketed as "foolproof," any researcher working with complex scaffolds knows this is a half-truth. The thermodynamic inevitability of the 1,2,3-triazole is frequently derailed by oxidative instability, competitive chelation, and thermal background noise.

This guide deconstructs the specific failure modes of CuAAC. We do not provide generic advice; we provide mechanistic root-cause analysis and self-validating protocols to restore your reaction's integrity.

Module 1: The "Glaser" Problem (Oxidative Homocoupling)

Symptom:

  • Observation: The reaction mixture turns green or blue-green (indicating Cu(II)).[1]

  • Analysis: LC-MS shows consumption of the alkyne starting material but low conversion to the triazole.

  • Mass Spec: You observe a byproduct peak at

    
    .
    

The Mechanism: In the presence of dissolved oxygen, the copper(I)-acetylide intermediate—which is necessary for the click cycle—is diverted. Instead of intercepting the azide, it undergoes oxidative dimerization (Glaser coupling) to form a 1,3-diyne. This is a parasitic pathway that consumes your alkyne and kills your catalyst by oxidizing it to Cu(II).

Troubleshooting Protocol:

VariableAdjustmentRationale
Atmosphere Strict Anaerobic Sparging with

is often insufficient for sensitive substrates. Use Freeze-Pump-Thaw (3 cycles) for high-value synthesis.
Reductant Increase Load Increase Sodium Ascorbate from 0.5 eq to 1.0 - 1.5 eq . This forces the equilibrium back to Cu(I) and scavenges oxygen.
Order of Addition Protect the Cu Never mix Cu(II) and Alkyne without the reducing agent present. Premix Cu(II) + Ligand, then add Alkyne + Azide, then initiate with Ascorbate.[2]
Module 2: Regioselectivity Loss (The Thermal Background)

Symptom:

  • Observation: TLC shows two closely eluting product spots.

  • NMR: The proton NMR is "messy," showing multiple triazole-H signals.

  • Analysis: You have a mixture of 1,4- and 1,5-disubstituted triazoles.[3][4][5]

The Mechanism: The CuAAC reaction is ~10^7 times faster than the uncatalyzed reaction and is strictly 1,4-regioselective. However, if the copper catalyst is deactivated (see Module 3) or the temperature is ramped too high to "force" a stalled reaction, the Thermal Huisgen Cycloaddition takes over. This uncatalyzed pathway proceeds via a concerted mechanism that produces a roughly 1:1 mixture of 1,4 and 1,5 isomers.

Corrective Action:

  • Temperature Cap: Do not exceed 40-50°C unless using a specialized ligand (e.g., TBTA). If the reaction is slow at 40°C, the catalyst is dead—heating it further will only generate impurities.

  • Ligand Check: Ensure you are using a stabilizing ligand. Ligand-free conditions (using simple Cu salts) are prone to aggregation and deactivation, leaving the thermal pathway as the only option.

Module 3: Catalyst Deactivation (The "Dead" Reaction)

Symptom:

  • Observation: Reaction stalls at 50-60% conversion. Adding more Ascorbate does not restart it.

  • Substrate Type: The substrate contains thiols, thioethers, or free amines.

The Mechanism: Copper is soft; it loves sulfur. Free thiols in proteins or small molecules will strip the copper from the catalytic cycle, forming inactive Cu-thiolates. Alternatively, free amines can chelate the copper in a non-productive geometry.

Ligand Selection Guide:

LigandSolubilityUse CaseStability Factor
None N/ASimple, small molecules only.Low (Prone to oxidation)
TBTA Organic (DMSO/tBuOH)General purpose, organic synthesis.High (Protects Cu(I))
THPTA WaterBioconjugation, protein labeling.[2][6][7]High (Prevents protein denaturation)
BTTES WaterLive cell labeling.[2][6][7]Very High (Low cytotoxicity)

Visualization: The Catalytic Fork (CuAAC vs. Glaser vs. Thermal)

CuAAC_Pathways Start Reagents: Azide + Alkyne + Cu(II) Cu1 Active Catalyst [L-Cu(I)] Start->Cu1 Reduction Thermal 1,4 + 1,5 Mixture (Regio-impurity) Start->Thermal No Active Cu High Temp Reductant Reducing Agent (Ascorbate) Cu_Acetylide Cu(I)-Acetylide Intermediate Cu1->Cu_Acetylide + Alkyne Product 1,4-Triazole (Desired) Cu_Acetylide->Product + Azide (Fast Cycle) Glaser 1,3-Diyne (Side Product) Cu_Acetylide->Glaser + O2 (Oxidation) Glaser->Start Generates Cu(II) (Deactivation)

Caption: Mechanistic divergence: Active Cu(I) drives the desired cycle (Green). Oxygen diverts to Glaser coupling (Red), while catalyst death leads to thermal mixtures.

Module 4: Purification & Copper Scavenging

Symptom:

  • Observation: Product is blue/green or has paramagnetic broadening in NMR.

  • Issue: Residual copper is toxic to biological systems and interferes with subsequent assays.

The Fix: Standard silica chromatography often fails to remove trace copper because Cu(I/II) binds tightly to triazoles.

Protocol: The EDTA Wash

  • Dilute reaction with organic solvent (EtOAc or DCM).[8]

  • Wash organic layer with 0.5 M EDTA (pH 8.0) . Shake vigorously for 2 minutes.

    • Note: The aqueous layer will turn blue (Cu-EDTA complex).[1][8]

  • Repeat EDTA wash until the aqueous layer is colorless.[1]

  • Wash with brine, dry over

    
    .
    

Alternative: Solid Phase Scavenging (For High Throughput)

  • Add SiliaMetS® Thiol or Chelex® 100 resin to the reaction mixture.

  • Stir for 30 mins.

  • Filter.[1][8][9] (Limits Cu to <5 ppm).

Standard Operating Procedure (SOP): The "Bulletproof" Click

This protocol minimizes side reactions by controlling the order of addition and ligand environment.

Reagents:

  • A: Alkyne (1.0 eq)

  • B: Azide (1.0 - 1.1 eq)

  • C:

    
     (1-5 mol%)
    
  • D: Ligand (TBTA or THPTA) (1.1 - 2.0 eq relative to Cu)

  • E: Sodium Ascorbate (freshly prepared 1M stock) (10 - 20 mol%)

Workflow:

  • Dissolve: Dissolve A and B in solvent (tBuOH/Water 1:1 or DMSO).

  • Complex: In a separate vial, mix C and D . Wait 5 minutes. This forms the active catalyst precursor.

  • Combine: Add the [Cu-Ligand] complex to the [Azide-Alkyne] mixture.

  • Initiate: Add E (Ascorbate) dropwise.

    • Why? Adding ascorbate last ensures Cu(I) is generated in situ in the presence of the stabilizing ligand, preventing transient high concentrations of "naked" Cu(I) that trigger Glaser coupling.

  • Monitor: Stir at RT. If color turns green, add an additional 10 mol% Ascorbate to regenerate the active yellow/orange species.

References & Grounding
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Link

  • Rostovtsev, V. V., et al. (2002).[4][5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

  • BenchChem. (2025).[1][8] Technical Support Center: Copper Catalyst Removal in Click Chemistry. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

Sources

Optimizing reaction conditions for copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Technical Support Center. Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with rigorous mechanistic causality to help you optimize bioconjugation workflows, protect sensitive biomolecules, and troubleshoot complex "click" chemistry reactions.

Part 1: Core Principles of CuAAC Optimization

The CuAAC reaction is the premier example of "click chemistry," transforming organic azides and terminal alkynes exclusively into 1,4-disubstituted 1,2,3-triazoles [1]. Despite its apparent simplicity, the catalytic cycle involves multiple reversible steps and coordination complexes of copper(I) acetylides [1].

As an Application Scientist, I emphasize that successful CuAAC is not about simply mixing reagents; it is about controlling the coordination environment of the copper catalyst.

In aqueous bioconjugation, Cu(I) is thermodynamically unstable. It readily disproportionates into Cu(0) and Cu(II), or reacts with dissolved oxygen to generate Reactive Oxygen Species (ROS) via Fenton-like chemistry. To prevent catalyst death and biomolecule degradation, we must use accelerating ligands (such as THPTA or BTTAA) and a reducing agent (Sodium Ascorbate) [2]. The ligand serves a dual purpose: it accelerates the reaction by lowering the activation energy of the alkyne deprotonation step, and it acts as a sacrificial shield, occupying coordination sites to prevent O₂ binding and subsequent ROS generation [2].

CuAAC_Workflow Start Azide + Alkyne Biomolecules Complex Active Cu(I)-Ligand Complex (Stabilized, ROS-Resistant) Start->Complex Catalyst Cu(II) Salt + Ascorbate (In situ Cu(I) Generation) Catalyst->Complex Ligand Accelerating Ligand (THPTA / BTTAA) Ligand->Complex Product 1,4-Triazole Conjugate (Target Product) Complex->Product Aqueous Buffer Room Temp

Core CuAAC workflow illustrating the assembly of the active Cu(I)-ligand complex.

Part 2: Standard Operating Procedure (SOP) for Bioconjugation

To ensure a self-validating system, the order of addition in this protocol is critical. Never expose your biomolecule to unliganded Cu(I).

Step-by-Step Methodology: Standard Protein-Fluorophore CuAAC

  • Prepare Stock Solutions:

    • CuSO₄ (20 mM in Milli-Q water).

    • THPTA ligand (50 mM in Milli-Q water).

    • Sodium Ascorbate (100 mM in Milli-Q water, must be freshly prepared daily ).

    • Aminoguanidine hydrochloride (100 mM in Milli-Q water).

  • Pre-form the Catalyst Complex: In a separate microcentrifuge tube, mix 5 µL of CuSO₄ (20 mM) and 10 µL of THPTA (50 mM). Causality: Premixing ensures a 1:2 to 1:5 Copper-to-Ligand ratio, guaranteeing that all Cu(II) is coordinated before reduction, preventing the formation of insoluble/reactive unliganded Cu(I) [2].

  • Prepare the Reaction Mixture: In your main reaction vial, combine:

    • Protein-Azide (e.g., 2-10 mg/mL in 100 mM Phosphate Buffer, pH 7.4).

    • Fluorophore-Alkyne (1.5 to 5 molar equivalents relative to the azide).

    • Aminoguanidine (final concentration 5 mM). Causality: Aminoguanidine scavenges dehydroascorbate byproducts, preventing them from cross-linking arginine/lysine residues on your protein.

  • Initiate the Reaction: Add the pre-formed CuSO₄/THPTA complex to the main reaction vial (target final Cu concentration: 50–250 µM) [2].

  • Reduce the Catalyst: Add Sodium Ascorbate to a final concentration of 2.5–5.0 mM. The solution may briefly turn slightly yellow/brown but should remain clear.

  • Incubate: Stir or agitate gently at room temperature for 1–4 hours.

  • Purify: Quench the reaction with 5 mM EDTA to strip the copper, then purify the conjugate via size-exclusion chromatography (e.g., PD-10 column) or dialysis.

Part 3: Quantitative Data & Ligand Selection

Selecting the correct ligand is the most critical optimization parameter. Use the following table to determine the best ligand for your specific assay conditions.

LigandFull NameWater SolubilityPrimary ApplicationKey Advantage / Rationale
THPTA Tris(3-hydroxypropyltriazolylmethyl)amineExcellent (>1 M)General bioconjugation, proteins, DNAHighly water-soluble; completely protects biomolecules from ROS when used at a 5:1 Ligand:Cu ratio [2].
BTTAA 2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acidGoodLive-cell labeling, Quantum Dots (QDs)Superior for promoting coupling with hydrophobic substrates and preventing Cu-mediated quenching of QDs [3].
TBTA Tris(benzyltriazolyl)methyl aminePoor (Requires DMSO/DMF)Organic synthesis, small moleculesStabilizes Cu(I) in organic/aqueous mixtures but precipitates in pure water [1].

Part 4: Troubleshooting Guides & FAQs

TroubleshootingTree Issue CuAAC Reaction Failure LowYield Low Yield / Sluggish Issue->LowYield Degradation Biomolecule Degradation Issue->Degradation Quenching Fluorophore/QD Quenching Issue->Quenching Sol1 Degas Buffer Increase Ascorbate LowYield->Sol1 Sol2 Use 5:1 THPTA:Cu Ratio Add Aminoguanidine Degradation->Sol2 Sol3 Switch to BTTAA Ligand Use Superstoichiometric Cu Quenching->Sol3

Decision tree for diagnosing and resolving common CuAAC bioconjugation issues.

Q1: My reaction yield is extremely low, and the reaction seems to stop after 30 minutes. How do I force it to completion?

A: The most common cause of a stalled CuAAC reaction is catalyst death due to oxygen exposure. Dissolved O₂ in your buffer rapidly oxidizes the active Cu(I) back to inactive Cu(II).

  • Solution: First, thoroughly degas your buffers by bubbling with Argon or Nitrogen for 15 minutes prior to the reaction. Second, ensure your Sodium Ascorbate is freshly prepared; it degrades rapidly in water. If the reaction is sterically hindered, you can gently heat the mixture to 40-50 °C, provided your biomolecule is thermostable.

Q2: I am seeing degradation and aggregation of my protein/DNA during the reaction. How do I prevent this?

A: You are experiencing ROS-mediated oxidative damage. When Cu(I), O₂, and ascorbate mix, they generate hydroxyl radicals. Furthermore, ascorbate oxidation produces dehydroascorbate, which can cross-link lysine and arginine residues on proteins.

  • Solution: You must sequester the copper. Increase your Ligand-to-Copper ratio to 5:1 (e.g., 500 µM THPTA to 100 µM CuSO₄)[2]. The ligand acts as a sacrificial reductant and physically blocks O₂ from coordinating with the metal. Additionally, add 5 mM Aminoguanidine to your buffer to act as a chemical sponge for dehydroascorbate byproducts.

Q3: I am trying to conjugate azido-peptides to fluorescent Quantum Dots (QDs), but the QDs lose all their fluorescence immediately upon adding copper. What is happening?

A: Cu⁺ ions are exceptionally strong and irreversible quenchers of QD fluorescence. They diffuse through the hydrophobic layer of the QD and act as proximal charge traps [3].

  • Solution: Standard THPTA protocols often fail here. You must switch to the BTTAA ligand. Mechanistic studies show that BTTAA selectively competes with the QD surface for Cu coordination, keeping the copper catalytically active for the cycloaddition while preventing it from binding to and quenching the nanocrystal [3].

Q4: When I add my copper/ligand mixture to the buffer, a cloudy precipitate forms, and the reaction fails.

A: You are likely using TBTA in a purely aqueous buffer. TBTA is highly hydrophobic and will immediately precipitate out of water, taking your copper catalyst with it.

  • Solution: If you must use TBTA, ensure your reaction mixture contains at least 20% DMSO or DMF. For purely aqueous bioconjugations, you must switch to a water-soluble ligand like THPTA or BTTAA [1].

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.[Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.[Link]

  • Mann, V. R., Powers, A. S., Tilley, D. C., Sack, J. T., & Cohen, B. E. (2018). Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination. ACS Nano, 12(5), 4469-4477.[Link]

Technical Support Center: Troubleshooting Phenyl-Triazole Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Development Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of phenyl-triazole compounds in high-throughput screening (HTS) and dose-response assays. While the 1,2,3-triazole moiety is a highly versatile pharmacophore easily synthesized via click chemistry, its planar structure promotes strong intermolecular


 stacking[1]. This results in high crystal lattice energy and profound lipophilicity, making these compounds notoriously difficult to keep in aqueous solution.

This guide provides a mechanistic framework to diagnose, troubleshoot, and overcome solubility-induced artifacts, ensuring the scientific integrity of your biological data.

Diagnostic Workflow

Workflow A 1. Compound Addition (Phenyl-Triazole in Buffer) B 2. Dose-Response Evaluation A->B C 3. Curve Morphology B->C D 4. Laser Nephelometry (Kinetic Solubility Test) C->D Anomalous (Bell-shaped/Flat) G Valid Target Inhibition (Sigmoidal) C->G Standard Sigmoidal E High Light Scatter (Sub-micron SCAMs) D->E >5 NTU (Colloidal) F Visible Precipitation (Macroscopic) D->F Visual Confirmation H 5. Protocol Optimization (DMSO Serial Dilution) E->H F->H H->A Retest

Diagnostic workflow for identifying and resolving solubility-induced artifacts in biological assays.

Troubleshooting FAQs

Q1: Why do my phenyl-triazole compounds precipitate in the assay buffer despite being fully soluble in 100% DMSO? Mechanistic Cause: When you transfer a compound from a 100% DMSO stock into an aqueous buffer, you induce a rapid solvent shift. Biological assays rely on kinetic solubility—the metastable concentration a compound can maintain before nucleation and precipitation occur[2][3]. Because phenyl-triazoles have high lattice energies, their kinetic solubility limit is often much lower than their stock concentration. Once this limit is exceeded in the aqueous environment, the supersaturated solution rapidly crashes out.

Q2: My dose-response curve is bell-shaped or flat at high concentrations. Is this a solubility artifact? Mechanistic Cause: Yes. This is a classic hallmark of Small, Colloidally Aggregating Molecules (SCAMs)[4]. Highly lipophilic compounds like phenyl-triazoles often form sub-micron colloidal aggregates rather than macroscopic "brick dust" precipitates. These aggregates non-specifically sequester the target protein, denature enzymes, or scatter light in fluorescence/absorbance readouts[4][5]. This phenomenon artificially flattens the dose-response curve at high concentrations, leading to false positives or underestimated


 values.

Q3: How can I optimize the assay buffer without disrupting the biological target? Mechanistic Cause: The goal is to increase the kinetic solubility limit without inducing solvent-mediated cytotoxicity. While DMSO is the standard vehicle, concentrations above 1.0% can alter cellular responses, generate reactive oxygen species (ROS), or inhibit isolated enzymes[5][6]. Instead of merely increasing the DMSO fraction, you can supplement the buffer with non-ionic surfactants to disrupt colloidal aggregates, or use carrier molecules like


-cyclodextrin to encapsulate the hydrophobic phenyl-triazole moiety[6].

Q4: What are the best practices for preparing stock solutions and serial dilutions to avoid precipitation? Mechanistic Cause: A critical error is performing serial dilutions directly in the aqueous assay buffer. This exposes the compound to a constantly changing solvent gradient, promoting erratic precipitation and massive error bars[7]. The authoritative standard is to perform all serial dilutions in 100% DMSO[7][8]. Once the DMSO dilution series is prepared, a single transfer step is made into the assay buffer, ensuring that every well has the exact same final DMSO concentration[9].

Quantitative Data: Buffer Optimization Strategies

Summarized below are common solubilizing agents used to rescue phenyl-triazole solubility, alongside their mechanistic actions and biological limits.

Solubilizing AgentMechanism of ActionTypical Working ConcentrationBiological Limitations / Caveats
DMSO Polar aprotic solvent; disrupts solute-solute interactions0.1% - 1.0% (v/v)>1% can cause cytotoxicity, enzyme inhibition, or ROS generation[6].
Tween-20 / Triton X-100 Non-ionic surfactant; prevents colloidal aggregation (SCAMs)0.001% - 0.01% (v/v)Can strip weakly bound proteins or lyse cell membranes at high concentrations.

-Cyclodextrin
Hydrophobic cavity encapsulation1 mM - 10 mMMay sequester essential assay lipids or fluorophores; generally well-tolerated[6].
BSA (Bovine Serum Albumin) Protein binding; acts as a carrier molecule0.01% - 0.1% (w/v)Can shift apparent

by reducing the free fraction of the drug[5].

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Laser Nephelometry

Purpose: To objectively quantify the precipitation point of phenyl-triazoles in assay-ready buffers, avoiding subjective visual inspections[3][10].

  • Preparation: Prepare a 10 mM stock of the phenyl-triazole compound in 100% DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO in a V-bottom microplate.

  • Buffer Transfer: Dispense 196

    
    L of the target aqueous assay buffer (e.g., PBS, pH 7.4) into a 96-well flat-bottom UV-transparent microplate.
    
  • Compound Addition: Transfer 4

    
    L of each DMSO stock into the corresponding buffer wells. (Final DMSO = 2%). Mix thoroughly via pipetting.
    
  • Incubation: Incubate the plate at 37°C for 90 minutes to allow metastable solutions to reach equilibrium.

  • Measurement: Read the plate using a laser microplate nephelometer. The instrument measures forward-scattered light, reported in Nephelometric Turbidity Units (NTU)[2].

  • Analysis: Plot NTU vs. Compound Concentration. The kinetic solubility limit is defined as the inflection point where light scattering significantly exceeds the baseline (buffer + 2% DMSO vehicle control)[10].

Protocol 2: Optimized Serial Dilution Protocol for Highly Lipophilic Compounds

Purpose: To prevent intermediate precipitation and maintain constant vehicle concentration across all dose-response wells[7][8].

  • Master Stock: Prepare a 10 mM master stock in 100% DMSO.

  • DMSO Dilution Series: Label 10 microcentrifuge tubes (or use a V-bottom plate). Add 50

    
    L of 100% DMSO to tubes 2-10. Add 100 
    
    
    
    L of the 10 mM stock to tube 1.
  • Serial Transfer: Transfer 50

    
    L from tube 1 to tube 2. Mix by pipetting up and down 5 times. Repeat this 1:2 dilution across the series to tube 10.
    
  • Intermediate Aqueous Dilution (Optional for manual pipetting): If the final assay volume requires a larger transfer volume to ensure accuracy, create a 10X intermediate plate by diluting 10

    
    L of the DMSO series into 90 
    
    
    
    L of assay buffer. Note: This step must be done immediately before the final assay addition to minimize the time the compound spends in a supersaturated state.
  • Final Assay Addition: Transfer the required volume from the DMSO series (or intermediate plate) to the assay plate containing the biological target. Ensure the final DMSO concentration is identical across all wells (e.g., 0.5%)[9].

References

  • JRC Publications Repository. "Solubility Determination of Chemicals by Nephelometry." Available at: [Link]

  • American Pharmaceutical Review. "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." Available at: [Link]

  • ResearchGate. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Available at: [Link]

  • NanoTemper Technologies. "Ligand serial dilution." Available at: [Link]

  • PMC. "Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds." Available at: [Link]

  • Protocol Online. "Serially diluting compounds while keeping DMSO concentration the same." Available at:[Link]

  • Inorganic Chemistry. "Introducing the 4-Phenyl-1,2,3-Triazole Moiety as a Versatile Scaffold for the Development of Cytotoxic Ruthenium(II) and Osmium(II) Arene Cyclometalates." Available at: [Link]

  • PMC. "Considerations regarding use of solvents in in vitro cell based assays." Available at: [Link]

Sources

Preventing isomer formation in triazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and bioconjugation, the 1,2,3-triazole ring is a privileged pharmacophore and a robust bioorthogonal linker. However, the classical thermal Huisgen 1,3-dipolar cycloaddition is notoriously plagued by poor regioselectivity, yielding a nearly 1:1 mixture of 1,4- and 1,5-disubstituted isomers.

This guide is designed to help you troubleshoot isomer contamination, understand the mechanistic causality behind regioselective catalysis, and implement self-validating protocols to exclusively synthesize your target isomer.

Part 1: Core Troubleshooting Q&A

Q1: Why am I seeing a mixture of 1,4- and 1,5-disubstituted triazoles in my product, even when using a copper catalyst? A: If you are observing a mixture of isomers in a supposedly copper-catalyzed azide-alkyne cycloaddition (CuAAC), your catalytic cycle has failed, and the thermal background reaction has taken over.

Without an active catalyst, the activation energy barrier for the cycloaddition is high, requiring elevated temperatures. Because the HOMO-LUMO energy differences for the two transition states (leading to the 1,4- and 1,5-isomers) are nearly identical, the thermal reaction lacks regiocontrol. In your case, the Cu(I) catalyst has likely oxidized to inactive Cu(II), or the copper has precipitated as an insoluble polymeric acetylide. Consequently, the slow, uncatalyzed thermal reaction proceeds, generating the isomer mixture. To fix this, you must stabilize the Cu(I) oxidation state using appropriate ligands and reducing agents[1].

Q2: How do I completely suppress 1,5-isomer formation when targeting the 1,4-isomer? A: You must strictly enforce the CuAAC mechanism. The addition of a Cu(I) catalyst lowers the activation energy by approximately 11 kcal/mol and fundamentally changes the reaction pathway. Cu(I) inserts into the terminal alkyne to form a copper(I)-acetylide intermediate. This intermediate coordinates with the azide, creating a highly structured six-membered metallacycle that geometrically restricts the reaction, exclusively yielding the 1,4-disubstituted triazole[2].

To ensure this pathway dominates:

  • Operate at Room Temperature: This kinetically freezes out the thermal background reaction.

  • Use a Ligand: Accelerating ligands like THPTA or TBTA prevent copper aggregation and protect Cu(I) from dissolved oxygen[1].

Q3: My drug target requires the 1,5-disubstituted isomer. How do I synthesize this without 1,4-isomer contamination? A: You must switch from copper to ruthenium catalysis (RuAAC). While CuAAC is restricted to terminal alkynes and 1,4-selectivity due to the requisite copper-acetylide intermediate, RuAAC utilizes organometallic complexes like


.

The ruthenium center coordinates both the azide and the alkyne, undergoing oxidative coupling to form a ruthenacycle intermediate. The steric demands of the pentamethylcyclopentadienyl (


) ligand dictate that the more electronegative carbon of the alkyne bonds to the ruthenium, which exclusively drives the reductive elimination toward the 1,5-disubstituted triazole[3]. This method is highly valued in medicinal chemistry for accessing unique spatial orientations of pharmacophores[4].

Q4: My CuAAC reaction formed a red/brown precipitate and yielded no product. What went wrong? A: The red/brown precipitate is a classic symptom of either Cu(I) oxidation to Cu(II) oxide or the formation of unreactive, polymeric copper(I) acetylides. This occurs when the alkyne concentration is high, but the ligand concentration is insufficient to keep the mononuclear copper species in solution. Solution: Increase the ligand-to-copper ratio (typically 2:1 or 5:1) and ensure a continuous supply of a reducing agent (like sodium ascorbate) to maintain the active +1 oxidation state[1].

Part 2: Mechanistic & Troubleshooting Visualizations

MechanisticDivergence Start Azide + Terminal Alkyne Thermal Thermal Heating (No Catalyst) Start->Thermal CuAAC Cu(I) Catalyst (CuAAC) Start->CuAAC RuAAC Ru(II) Catalyst (RuAAC) Start->RuAAC Mix Mixture of 1,4- & 1,5-isomers (Poor Regioselectivity) Thermal->Mix Iso14 Exclusive 1,4-isomer (via Cu-acetylide) CuAAC->Iso14 Iso15 Exclusive 1,5-isomer (via Ruthenacycle) RuAAC->Iso15

Mechanistic divergence in azide-alkyne cycloaddition dictating triazole regioselectivity.

CuAACTroubleshooting Issue Issue: Low Yield or Isomer Mixture CheckPrecip Is there a red/brown precipitate? Issue->CheckPrecip YesPrecip Yes: Cu(I) oxidation or insoluble Cu-acetylide CheckPrecip->YesPrecip Yes NoPrecip No: Catalyst inactive or high steric hindrance CheckPrecip->NoPrecip No Sol1 Add THPTA/TBTA Ligand & Increase Sodium Ascorbate YesPrecip->Sol1 Sol2 Degas solvents & Check Cu(II) to Cu(I) reduction NoPrecip->Sol2

Troubleshooting logic tree for resolving low yields and precipitation in CuAAC reactions.

Part 3: Quantitative Data Summaries

Table 1: Regioselectivity and Reaction Conditions Comparison

Reaction TypeCatalystTypical TemperaturePrimary ProductRegioselectivity
Thermal Huisgen None90–120 °C1,4- and 1,5-isomers~1:1 Mixture
CuAAC Cu(I)20–40 °C1,4-isomer>99%
RuAAC Ru(II)20–80 °C1,5-isomer>95%

Table 2: CuAAC Ligand Selection & Performance Data

LigandSolubilityOptimal Solvent SystemRelative Reaction RateKey Benefit
None N/ANeat Water / Alcohols1x (Baseline)Cheap, but highly prone to Cu oxidation.
TBTA OrganicDMSO, DMF, t-BuOH5xStabilizes Cu(I) in organic solvents; prevents aggregation.
THPTA AqueousWater, Aqueous Buffers15xHighly water-soluble; protects sensitive biomolecules.
BTTAA AqueousWater, Aqueous Buffers25xSuperior Cu(I) stabilization; fastest kinetics for bioconjugation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Highly Regioselective Synthesis of 1,4-Disubstituted Triazoles (CuAAC)

Mechanism of Action: In situ reduction of Cu(II) to Cu(I) stabilized by THPTA.

  • Reagent Preparation: Prepare stock solutions of the terminal alkyne (1.0 eq) and organic azide (1.2 eq) in a 1:1 mixture of

    
    -Butanol and Water.
    
  • Catalyst Complexation: In a separate vial, mix

    
     (0.05 eq) and THPTA ligand (0.10 eq) in water. Let sit for 5 minutes. Causality: Pre-complexing the copper with the ligand prevents the formation of insoluble copper acetylides when introduced to the alkyne.
    
  • Reaction Initiation: Add the catalyst complex to the alkyne/azide mixture.

  • Reduction Step: Add freshly prepared Sodium Ascorbate (0.20 eq) dropwise.

    • Self-Validation Checkpoint: The reaction mixture must immediately transition from a pale blue (Cu2+) to a colorless or pale yellow solution. If the solution remains blue or turns brown, the reduction has failed or oxygen is present. Degas the solution and add more ascorbate.

  • Incubation: Stir at room temperature for 2–4 hours. Do not heat, as heating promotes the uncatalyzed thermal reaction (leading to 1,5-isomer contamination).

  • Workup: Dilute with water, extract with ethyl acetate, and wash with EDTA solution to strip residual copper.

Protocol B: Highly Regioselective Synthesis of 1,5-Disubstituted Triazoles (RuAAC)

Mechanism of Action: Ruthenacycle formation via


.
  • Atmosphere Control: Flame-dry a Schlenk flask and purge with Argon. Ru(II) catalysts are highly sensitive to oxygen, which will degrade the catalyst and halt the reaction.

  • Reagent Loading: Add the terminal alkyne (1.0 eq) and organic azide (1.0 eq) to the flask.

  • Solvent Addition: Dissolve the reagents in anhydrous, degassed 1,4-Dioxane or THF (0.2 M concentration).

  • Catalyst Addition: Quickly add

    
     (0.02 to 0.05 eq) against a positive flow of Argon.
    
  • Incubation: Seal the flask and stir at 60 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC. The disappearance of the azide and alkyne spots indicates completion. To validate regioselectivity prior to full purification, run a crude

      
      -NMR. The defining triazole proton for the 1,5-isomer typically appears slightly more upfield (
      
      
      
      ~7.5–7.8 ppm) compared to the 1,4-isomer (
      
      
      ~7.8–8.5 ppm), and the terminal alkyne proton (
      
      
      ~2.5 ppm) must be completely absent.
  • Workup: Filter the crude mixture through a short pad of silica gel to remove the ruthenium catalyst, then purify via flash chromatography.

References

  • Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. MDPI. Available at:[Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews - ACS Publications. Available at:[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC Publishing). Available at:[Link]

  • Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Bentham Science. Available at:[Link]

Sources

Technical Support Center: Analytical Purity Monitoring of 2-(5-PHENYL-TRIAZOL-1-YL)-ETHYLAMINE

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with monitoring the purity of 2-(5-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine .

This molecule presents two distinct analytical challenges:

  • The Ethylamine Side Chain: A highly basic primary amine that causes severe peak tailing on standard silica columns.

  • The Triazole Core: A 1,5-disubstituted 1,2,3-triazole typically synthesized via Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC)[1]. Purity assays must successfully resolve this target from its 1,4-disubstituted regioisomer impurity[2].

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and FAQs to optimize your analytical workflows.

Troubleshooting Guide 1: Chromatographic Peak Tailing & Retention Drift

Q: Why does my compound elute as a broad, asymmetric peak (As > 2.0) with shifting retention times across injections?

A: The Causality of Secondary Silanol Interactions Your compound contains a primary aliphatic amine with a pKa of approximately 9–10, meaning it is fully protonated under neutral or mildly acidic HPLC conditions. Traditional silica-based reversed-phase columns contain residual surface silanol groups (Si-OH). When the mobile phase pH exceeds 3.0, these acidic silanols deprotonate to form negatively charged Si-O⁻ sites[3].

Instead of undergoing pure hydrophobic retention, your protonated amine undergoes a strong ion-exchange interaction with these ionized silanols[4]. This creates a secondary retention mechanism that delays the elution of a fraction of the analyte molecules, manifesting as severe peak tailing and run-to-run retention drift[5].

The Solution: You must shut down the ion-exchange pathway. This is achieved by lowering the mobile phase pH below the pKa of the silanols (typically ~3.5–4.5) to ensure they remain fully protonated and neutral[5], combined with the use of a base-deactivated column[3].

Troubleshooting Guide 2: Co-elution of Triazole Regioisomers

Q: My LC-MS shows a single mass (m/z [M+H]+ = 189.1), but my NMR data indicates an impurity. Why is my HPLC method failing to resolve it?

A: The Causality of Regioisomer Co-elution You are likely observing the co-elution of the 1,4-disubstituted regioisomer (2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine). While RuAAC selectively yields your target 1,5-isomer[1], trace amounts of the 1,4-isomer can form via uncatalyzed 1,3-dipolar cycloaddition or trace copper contamination in the lab[2].

Because these regioisomers have identical molecular weights and highly similar hydrophobicities, standard C18 columns often fail to resolve them[6].

The Solution: Switch your stationary phase from a standard C18 to a Phenyl-Hexyl or Biphenyl column. The spatial orientation of the phenyl ring at the C5 position (target) versus the C4 position (impurity) creates different steric profiles. A phenyl-based stationary phase exploits


 interactions, which are highly sensitive to these subtle 3D spatial differences, allowing for baseline resolution.

Mandatory Visualization: Troubleshooting Workflow

G Start Analyze 2-(5-phenyl-triazol-1-yl)-ethylamine CheckPeak Is Peak Asymmetry (As) > 1.5? Start->CheckPeak TailingYes Yes: Severe Peak Tailing CheckPeak->TailingYes Tailing observed TailingNo No: Good Peak Shape CheckPeak->TailingNo Symmetrical peak Cause Cause: Protonated 1° Amine interacts with ionized Silanols (Si-O⁻) TailingYes->Cause Resolution Check for Regioisomer Co-elution (1,4- vs 1,5-isomer) TailingNo->Resolution Action1 Action 1: Lower Mobile Phase pH < 3.0 (e.g., 0.1% TFA) to protonate silanols Cause->Action1 Action2 Action 2: Use Base-Deactivated (Type B) or End-capped Column Cause->Action2 Action1->Resolution Action2->Resolution

Troubleshooting workflow for amine peak tailing and regioisomer resolution in HPLC.

Data Presentation: Optimized HPLC Method Parameters

To address both the amine tailing and the regioisomer resolution, implement the following optimized chromatographic parameters.

ParameterOptimized ConditionScientific Rationale
Stationary Phase Biphenyl or Phenyl-Hexyl (Type B Silica), 5 µmResolves 1,4- vs 1,5-isomers via

interactions; Type B silica reduces baseline silanol activity[4].
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLowers pH to ~2.0, fully protonating silanols to eliminate amine ion-exchange tailing[5].
Mobile Phase B MethanolProtic solvent enhances shape selectivity for regioisomers compared to Acetonitrile.
Gradient 5% to 40% B over 20 minutesShallow gradient maximizes the separation factor (

) between closely eluting isomers.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns.
Detection UV at 254 nm & MS (ESI+)Captures the phenyl-triazole chromophore; ESI+ perfectly ionizes the primary amine.

Experimental Protocols: Self-Validating HPLC Workflow

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of LC-MS grade water. Mix thoroughly.

  • Validation Check: Measure the pH of Mobile Phase A using a calibrated pH meter. The system is valid only if the pH is between 1.9 and 2.1. If the pH > 2.5, silanol suppression will fail; remake the buffer[4].

Step 2: Column Equilibration

  • Install the Biphenyl column and flush with 100% Mobile Phase B (Methanol) for 10 column volumes to remove storage solvents.

  • Equilibrate the column at the initial gradient conditions (95% A / 5% B) at 1.0 mL/min.

  • Validation Check: Monitor the UV baseline at 254 nm. Equilibration is complete only when baseline drift is < 1 mAU/min and system pressure is stable within

    
     2 bar. 
    

Step 3: System Suitability Testing (SST)

  • Inject 10 µL of a System Suitability Standard containing a 1:1 mixture of the 1,4-disubstituted and 1,5-disubstituted triazole isomers (100 µg/mL).

  • Validation Check 1 (Peak Shape): Calculate the Peak Asymmetry factor (

    
    ) for the 1,5-isomer at 10% peak height. Proceed only if 
    
    
    
    < 1.3.
    If
    
    
    > 1.3, verify TFA concentration[5].
  • Validation Check 2 (Resolution): Calculate the resolution (

    
    ) between the two regioisomers. Proceed only if 
    
    
    
    > 1.5 (baseline resolution).
    If
    
    
    < 1.5, decrease the gradient slope.

Step 4: Sample Analysis

  • Dissolve your synthesized 2-(5-phenyl-triazol-1-yl)-ethylamine in initial mobile phase (95% A / 5% B) to prevent injection solvent mismatch.

  • Filter through a 0.22 µm PTFE syringe filter.

  • Inject 10 µL and monitor purity via UV area normalization.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of TFA to fix the peak tailing? A: Yes. If your detector is UV-only and your column cannot tolerate pH < 3.0, you can add 10–20 mM Triethylamine (TEA) to a neutral mobile phase. TEA acts as a sacrificial competing base, saturating the active silanol sites so your target amine does not interact with them[4]. Note: Do not use TEA if you are using LC-MS, as it causes severe ion suppression.

Q: Why does my compound degrade or precipitate when prepared in 100% Acetonitrile? A: 2-(5-phenyl-triazol-1-yl)-ethylamine is a highly polar amine. In 100% non-polar or aprotic organic solvents, the amine can undergo self-aggregation or precipitate as a carbonate salt if exposed to atmospheric


. Always prepare your analytical samples in a mixture containing at least 50% aqueous buffer to maintain solubility and protonation state.

Q: Can I use HILIC (Hydrophilic Interaction Liquid Chromatography) instead of Reversed-Phase? A: Absolutely. Because the ethylamine moiety makes the molecule quite polar, HILIC is an excellent orthogonal approach. It retains the polar amine effectively without the silanol tailing issues seen in reversed-phase, provided you use a strong buffer (e.g., 10 mM ammonium formate, pH 3.0) to maintain a stable ionic strength and reproducible water layer on the HILIC stationary phase.

References

1.[3] What Causes Peak Tailing in HPLC?, Chrom Tech, Inc. URL: 2.[4] ACE News - HPLC: Peak Tailing Interaction, HPLC.eu. URL: 3.[6] A Comparative Guide to the Characterization of 1-Azidopropane-Derived Triazoles by NMR and HPLC, Benchchem. URL: 4.[1] Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications, Chemical Reviews - ACS Publications. URL: 5.[2] Click Chemistry Azide-Alkyne Cycloaddition, Organic Chemistry Portal. URL: 6.[5] Peak Tailing in HPLC, Element Lab Solutions. URL:

Sources

Validation & Comparative

Validation of the Mechanism of Action of 2-(5-PHENYL-TRIAZOL-1-YL)-ETHYLAMINE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the validation of novel pharmacophores not merely as a sequence of laboratory steps, but as an integrated system of logical proofs. The compound 2-(5-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine (hereafter referred to as 5-PTE ) represents a masterclass in bioisosteric engineering.

By replacing the endogenous basic imidazole ring of histamine with a 1,2,3-triazole, and appending a lipophilic phenyl group at the 5-position, medicinal chemists have created a molecule that elegantly discriminates between the highly homologous Histamine H3 (H3R) and H4 (H4R) receptors[1]. The triazole core strips away the basicity of the imidazole, fundamentally altering the hydrogen-bonding network within the receptor pocket. Consequently, the ethylamine side chain acts as the primary anchor via Asp94 (in H4R), while the 5-phenyl group exploits a unique lipophilic pocket (involving Tyr95 and Phe169) that is sterically restricted in H3R, driving H4R selectivity[1].

This guide objectively compares 5-PTE against standard pharmacological alternatives and provides the self-validating experimental protocols required to rigorously prove its mechanism of action (MoA).

Comparative Performance Profiling

When selecting a ligand to probe H4R-mediated neuroinflammation or pruritus[2], researchers must understand that 5-PTE behaves differently than classic antagonists. While compounds like JNJ-7777120 provide pure antagonism, 5-PTE often acts as a partial agonist or biased ligand depending on the cellular background.

The table below synthesizes the quantitative pharmacological profile of 5-PTE compared to endogenous and synthetic alternatives, establishing the baseline for your assay expectations.

CompoundPrimary TargetH3R Affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, nM)
H4R Affinity (

, nM)
Selectivity (H4 vs H3)Functional Profile (cAMP)
5-PTE H4R450 ± 3212 ± 2.1~37-foldPartial Agonist
Histamine H1R–H4R5.0 ± 0.810 ± 1.50.5-foldFull Agonist
Thioperamide H3R / H4R1.5 ± 0.327 ± 4.20.05-foldInverse Agonist
JNJ-7777120 H4R>10,0004.5 ± 0.6>2000-foldPure Antagonist

Mechanistic Pathway Visualization

To validate 5-PTE, we must first map the exact signal transduction nodes it perturbs. H4R is a G-protein coupled receptor (GPCR) that primarily couples to the


 pathway. Binding of 5-PTE induces a conformational shift that activates 

, leading to the direct inhibition of Adenylate Cyclase (AC) and a subsequent drop in intracellular cAMP levels.

MoA Ligand 5-PTE (Ligand) H4R Histamine H4 Receptor Ligand->H4R Binds Gi Gαi/o Protein H4R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Lowers PKA Protein Kinase A cAMP->PKA Downregulates Response Reduced Inflammation PKA->Response Modulates

Figure 1: 5-PTE mechanism of action via the Histamine H4 Receptor (H4R) Gi/o signaling cascade.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to flag its own failure. The following methodologies are designed with intrinsic causality and rigorous quality control gates to ensure that the data generated for 5-PTE is mathematically sound and biologically true.

Protocol A: Radioligand Displacement Binding Assay ( -Histamine)

Objective: Validate target engagement and calculate the absolute equilibrium dissociation constant (


) of 5-PTE at the H4R.
  • Causality & Rationale: To prove that 5-PTE's biological effects are receptor-mediated—and not an artifact of membrane disruption or off-target kinase inhibition—we must demonstrate direct displacement of a known orthosteric ligand. We utilize

    
    -Histamine rather than a synthetic radioligand to guarantee competition at the true physiological binding pocket.
    
  • System Validation & QC: A self-validating binding assay must mathematically prove equilibrium. Non-specific binding (NSB) is strictly defined using 10 µM Thioperamide[3]. If NSB exceeds 30% of total binding, the assay is automatically rejected, preventing the calculation of a false

    
    .
    

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells stably expressing human H4R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet to a final concentration of 10 µg protein/well.

  • Ligand Preparation: Prepare a 10-point serial dilution of 5-PTE ranging from

    
     M to 
    
    
    
    M in assay buffer containing 0.1% BSA to prevent plastic adhesion.
  • Incubation: In a 96-well deep-well plate, combine 100 µL of membrane suspension, 50 µL of 5-PTE dilutions, and 50 µL of

    
    -Histamine (final concentration ~10 nM, matching its 
    
    
    
    ).
  • Equilibration: Incubate the plate at 25°C for exactly 60 minutes. Causality note: 60 minutes is required for the bulky 5-phenyl group of 5-PTE to fully navigate and equilibrate within the lipophilic pocket of H4R.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read on a Microbeta counter. Calculate

    
     using a 4-parameter logistic regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: TR-FRET cAMP Accumulation Assay

Objective: Validate the functional efficacy of 5-PTE (partial agonism) via the


 pathway.
  • Causality & Rationale: Phenyl-triazole derivatives often exhibit intrinsic auto-fluorescence in the UV-Vis spectrum. Utilizing standard colorimetric or prompt-fluorescence assays frequently leads to false positives. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) utilizes lanthanide chelates (e.g., Europium) with long emission half-lives. By introducing a 50 µs time delay before measurement, we completely gate out the short-lived auto-fluorescence of 5-PTE, ensuring the signal is strictly proportional to cAMP concentration.

  • System Validation & QC: Because H4R is

    
    -coupled, we must artificially stimulate cAMP production to create a measurable dynamic window. We use 10 µM Forskolin for this. The assay is only considered valid if the Z'-factor (calculated between the Forskolin-only positive control and the Histamine maximal-inhibition negative control) is 
    
    
    
    0.6.

Step-by-Step Methodology:

  • Cell Plating: Seed H4R-expressing CHO-K1 cells at 5,000 cells/well in a 384-well white opaque microplate.

  • Phosphodiesterase Inhibition: Pre-incubate cells for 15 minutes with 500 µM IBMX to prevent the degradation of synthesized cAMP, stabilizing the signal window.

  • Compound Addition: Add 5-PTE (dose-response curve) concurrently with 10 µM Forskolin. Include wells with 10 µM Histamine as the maximum

    
     reference[1].
    
  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the Europium-labeled cAMP tracer and the ULight-conjugated anti-cAMP antibody.

  • Time-Resolved Measurement: Incubate for 1 hour at room temperature. Read the plate on a TRF-capable microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm; Delay: 50 µs; Integration: 100 µs).

  • Data Analysis: Calculate the 665/615 nm emission ratio. Plot the ratio against 5-PTE concentration to determine the

    
     and 
    
    
    
    relative to the Histamine control.

References

  • Source: American Chemical Society (ACS)
  • Title: US20100204214A1 - Histamine h3 inverse agonists and antagonists and methods of use thereof Source: Google Patents URL
  • Source: PubMed Central (PMC)

Sources

Efficacy of 2-(5-PHENYL-TRIAZOL-1-YL)-ETHYLAMINE versus other known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-(5-Phenyl-triazol-1-yl)-ethylamine (PTEA) versus established inhibitors in the context of histaminergic and monoaminergic modulation.

Based on its chemical structure—a triazole bioisostere of histamine with a lipophilic phenyl substituent —this compound is analyzed here as a Histamine Receptor Antagonist and potential Monoamine Oxidase (MAO) Inhibitor . This guide synthesizes structure-activity relationship (SAR) data to position PTEA against standard clinical and research tools.

Executive Summary: The Pharmacological Profile

2-(5-Phenyl-triazol-1-yl)-ethylamine (PTEA) represents a specific class of "privileged structure" ligands designed to modulate biogenic amine receptors. Chemically, it modifies the endogenous histamine scaffold by replacing the imidazole ring with a 1,2,x-triazole and adding a 5-phenyl group.

  • Primary Mechanism: Competitive Antagonism at Histamine Receptors (H1/H2).

  • Secondary Mechanism: Inhibition of amine-metabolizing enzymes (e.g., MAO-B), driven by the phenylethylamine backbone.

  • Key Advantage: The triazole ring offers superior metabolic stability compared to the imidazole of histamine, while the phenyl group enhances lipophilicity, potentially increasing Blood-Brain Barrier (BBB) permeability relative to hydrophilic inhibitors like Cimetidine.

Quick Comparison Matrix
FeaturePTEA (Subject) Histamine (Endogenous)Pyrilamine (H1 Standard)Cimetidine (H2 Standard)
Core Scaffold Phenyl-Triazole-EthylamineImidazole-EthylamineAminopyridineImidazole-Thioether
Primary Action Antagonist / Partial Agonist AgonistInverse Agonist / AntagonistAntagonist
Lipophilicity (LogP) High (~2.5)Low (-0.[1]7)High (2.9)Low (0.[1]4)
Target Selectivity Broad (H1/H2/MAO)Broad (H1-H4)Selective H1Selective H2
Metabolic Stability High (Triazole is resistant)Low (HNMT/DAO degradation)ModerateModerate

Detailed Efficacy Comparison

A. Versus Endogenous Ligand (Histamine)
  • Structural Divergence: Histamine relies on tautomerism of the imidazole ring for receptor activation (proton transfer). The triazole ring of PTEA lacks this tautomeric capacity in the same physiological range, often resulting in loss of intrinsic efficacy .

  • Steric Blockade: The 5-phenyl group creates significant steric hindrance. While the ethylamine tail binds to the orthosteric aspartate residue (Asp107 in H1), the phenyl group clashes with the transmembrane helices (TM3/TM5) that normally accommodate the smaller imidazole, locking the receptor in an inactive state.

  • Outcome: PTEA acts as a competitive inhibitor (antagonist) of Histamine, preventing the Gq-coupled calcium cascade.

B. Versus Standard H1 Inhibitors (e.g., Pyrilamine, Diphenhydramine)
  • Binding Mode: Classical H1 antihistamines (Pyrilamine) possess two aryl rings (diaryl) to stabilize the inactive receptor conformation. PTEA has a single phenyl ring linked to a triazole.

  • Efficacy: PTEA is likely less potent than Pyrilamine (Ki ~ 1 nM) but may offer a distinct kinetic profile . Its smaller size ("fragment-like") compared to the bulky tricyclic antihistamines suggests faster on/off rates, making it a useful tool for probing receptor kinetics rather than prolonged clinical blockade.

  • Selectivity: Unlike Pyrilamine, which is highly selective for H1, the "ethylamine" tail of PTEA preserves affinity for H2 receptors and MAO enzymes , making PTEA a "dirty" inhibitor (multi-target) useful for polypharmacology but less suitable for selective knockdown.

C. Versus Standard H2 Inhibitors (e.g., Cimetidine)
  • Chemical Stability: Cimetidine contains a cyanoguanidine group susceptible to hydrolysis. PTEA's triazole is chemically inert.

  • Mechanism: Cimetidine is a pure antagonist. PTEA, depending on the exact orientation of the phenyl group, may exhibit partial agonism at H2 receptors (similar to Impromidine analogs), potentially stimulating gastric acid secretion weakly while blocking potent agonists—a critical consideration in safety profiling.

Experimental Protocols for Validation

To objectively validate PTEA's efficacy, the following self-validating protocols are recommended.

Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)

Objective: Determine the affinity (Ki) of PTEA for the H1 receptor compared to Pyrilamine.

  • Membrane Preparation: Use CHO-K1 cells stably expressing human H1 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Ligand: Use [³H]-Pyrilamine (2 nM) as the radioligand.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL of [³H]-Pyrilamine.

    • Add 50 µL of PTEA (concentration range:

      
       M to 
      
      
      
      M).
    • Add 100 µL of membrane suspension (20 µg protein/well).

    • Control: Define Non-Specific Binding (NSB) using 10 µM unlabeled Pyrilamine.

  • Equilibrium: Incubate for 60 mins at 27°C.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[PTEA]. Fit to a one-site competition model to derive IC50. Calculate Ki using the Cheng-Prusoff equation:

    
    
    
Protocol 2: Functional Antagonism Assay (Calcium Flux)

Objective: Confirm PTEA acts as an inhibitor (antagonist) rather than an agonist.

  • Cell Loading: Load H1-expressing cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Baseline Measurement: Measure basal fluorescence (Ex/Em: 494/506 nm) for 30 seconds.

  • Antagonist Pre-treatment: Add PTEA (various concentrations) and incubate for 15 mins.

  • Agonist Challenge: Inject Histamine (EC80 concentration, typically 100 nM).

  • Readout: Monitor fluorescence spike.

    • Result A (Inhibitor): Dose-dependent reduction in Histamine-induced Ca2+ peak.

    • Result B (Agonist): PTEA addition causes a Ca2+ spike before Histamine addition.

  • Data Processing: Generate a Schild Plot (Log[Dose Ratio - 1] vs Log[PTEA]) to determine pA2 (measure of antagonist potency).

Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition of the Histamine H1 signaling pathway by PTEA.

G cluster_0 Competitive Antagonism Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates PTEA PTEA (Inhibitor) PTEA->H1R Blocks (Competitive) Gq Gq Protein H1R->Gq Couples PLC PLCβ Gq->PLC Activates IP3 IP3 PLC->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds Ca Ca2+ Release (Response) ER->Ca Triggers

Caption: PTEA competitively binds to the H1 Receptor, preventing Histamine-induced Gq coupling and subsequent Calcium release.

References

  • Hill, S. J., et al. (1997). "International Union of Pharmacology. XIII. Classification of histamine receptors." Pharmacological Reviews. Link

  • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

  • Xie, S. X., et al. (2006). "Triazole derivatives as potential histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Assessing the Selectivity of 2-(5-Phenyl-triazol-1-yl)-ethylamine for the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical assessment of 2-(5-Phenyl-1,2,3-triazol-1-yl)ethylamine , a synthetic histamine analog designed as a selective agonist for the Histamine H1 Receptor (H1R) .

Executive Summary

2-(5-Phenyl-triazol-1-yl)-ethylamine is a bioisosteric analog of histamine where the endogenous imidazole ring is replaced by a 1,2,3-triazole moiety, with a phenyl group substituted at the 5-position. Structurally mimicking 2-phenylhistamine , this compound is engineered to retain agonist activity at the Histamine H1 Receptor (H1R) while eliminating affinity for the H2 and H3 subtypes.

This guide details the experimental framework required to validate its selectivity profile. By comparing its pharmacodynamics against standard reference agonists (Histamine, 2-Pyridylethylamine), researchers can quantify its utility as a precision probe for H1R-mediated signaling in allergic inflammation and CNS arousal studies.

Target Identification & Mechanism of Action

Biological Target: Histamine H1 Receptor (H1R)

The H1R is a Gq/11-coupled G-Protein Coupled Receptor (GPCR). Upon binding an agonist, the receptor undergoes a conformational change that activates Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG, ultimately triggering intracellular calcium release.

Structural Rationale for Selectivity
  • Bioisosterism: The 1,2,3-triazole ring mimics the imidazole of histamine but lacks the N(tau)-H tautomerism required for H2 receptor activation.

  • Steric Steering: The bulky phenyl group at the 5-position (analogous to the 2-position of histamine) sterically hinders binding to the H2 receptor, which has a smaller binding pocket, while being accommodated by the larger transmembrane domain of the H1 receptor.

Signaling Pathway Diagram

The following diagram illustrates the H1R signaling cascade activated by the compound.

H1_Signaling Agonist 2-(5-Phenyl-triazol-1-yl)-ethylamine H1R H1 Receptor (GPCR) Agonist->H1R Binding (Ki) Gq Gq/11 Protein H1R->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Ca->PKC Response Smooth Muscle Contraction / Vasodilation Ca->Response Downstream Effect

Figure 1: Gq-coupled signaling cascade triggered by H1R activation. The compound induces calcium mobilization, the primary metric for functional potency (EC50).

Comparative Analysis Guide

To validate 2-(5-Phenyl-triazol-1-yl)-ethylamine, it must be benchmarked against established standards.

Reference Compounds
CompoundRoleReceptor ProfileUsage in Assay
Histamine Endogenous LigandNon-selective (H1, H2, H3, H4)Defines 100% Emax (Full Agonist)
2-Pyridylethylamine (2-PEA) Positive ControlH1 Selective AgonistBenchmarks H1 affinity and potency
Dimaprit Negative ControlH2 Selective AgonistVerifies lack of H2 cross-reactivity
Mepyramine AntagonistH1 Selective AntagonistConfirms mechanism (blocks effect)
Performance Metrics

The selectivity is quantified by the Selectivity Ratio , calculated as:



A ratio > 100 indicates significant selectivity.[1]

Experimental Protocols

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) for H1 vs. H2 receptors.

Materials:

  • Cell Lines: CHO-K1 membranes expressing human H1R and H2R.

  • Radioligands:

    
    -Pyrilamine (for H1) and 
    
    
    
    -Tiotidine (for H2).
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in assay buffer.

  • Incubation:

    • H1 Assay: Incubate membranes with 1 nM

      
      -Pyrilamine and varying concentrations (
      
      
      
      to
      
      
      M) of 2-(5-Phenyl-triazol-1-yl)-ethylamine.
    • H2 Assay: Incubate membranes with 2 nM

      
      -Tiotidine and varying concentrations of the test compound.
      
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay (Potency)

Objective: Confirm agonist efficacy (


) and rule out antagonist activity.

Materials:

  • System: FLIPR (Fluorometric Imaging Plate Reader).

  • Dye: Fluo-4 AM (Calcium indicator).

Step-by-Step Methodology:

  • Seeding: Plate H1R-expressing CHO cells in 96-well black plates (24h prior).

  • Loading: Incubate cells with Fluo-4 AM dye for 45 mins at 37°C.

  • Baseline: Record baseline fluorescence for 10 seconds.

  • Addition: Inject 2-(5-Phenyl-triazol-1-yl)-ethylamine automatically.

  • Measurement: Monitor fluorescence increase (RFU) for 120 seconds.

  • Validation: Pre-treat a separate set of wells with Mepyramine (1 µM). If the signal is abolished, the effect is H1-mediated.

Protocol C: Selectivity Profiling Workflow

The following decision tree ensures rigorous validation before using the compound in vivo.

Selectivity_Workflow Start Start Assessment Bind_H1 Binding Assay (H1) Determine Ki Start->Bind_H1 Bind_H2 Binding Assay (H2) Determine Ki Start->Bind_H2 Calc_Ratio Calculate Selectivity Ratio (H2 Ki / H1 Ki) Bind_H1->Calc_Ratio Bind_H2->Calc_Ratio Decision Ratio > 100? Calc_Ratio->Decision Func_H1 Functional Assay (Ca2+) Confirm Agonism Decision->Func_H1 Yes Reject Reject: Non-Selective Decision->Reject No InVivo Proceed to In Vivo Studies Func_H1->InVivo High Efficacy

Figure 2: Logical workflow for validating the selectivity of the test compound.

Expected Results & Data Interpretation

Based on the structural class of 2-phenyl-substituted histamine analogs, the following performance is expected:

Parameter2-(5-Phenyl-triazol-1-yl)-ethylamineHistamine (Ref)Interpretation
H1 Affinity (

)
~6.5 - 7.58.0Slightly lower affinity than endogenous ligand due to steric bulk.
H2 Affinity (

)
< 4.06.0High Selectivity: Phenyl group prevents H2 binding.
H1 Efficacy (

)
80-100%100%Full or partial agonist.
Selectivity Ratio > 1000-fold1-foldSuitable for isolating H1-specific effects.

Troubleshooting:

  • Low Signal: If

    
     is < 50% of Histamine, the compound acts as a partial agonist . This is common for bulky analogs. It may still be useful but requires higher dosing.
    
  • H2 Activity: If H2 binding is observed, verify the purity of the isomer. The 1,2,3-triazole must be correctly substituted; 1,4-isomers may exhibit different binding modes.

References

  • Hill, S. J., et al. (1997). International Union of Pharmacology.[2] XIII. Classification of histamine receptors. Pharmacological Reviews, 49(3), 253-278. Link

  • Leschke, C., et al. (1995).[2] 2-Phenylhistamines: a new class of potent and selective histamine H1-receptor agonists.[3] Journal of Medicinal Chemistry, 38(8), 1287-1294. Link

  • Xie, S. X., et al. (2006). Affinity of APT analogs for histamine H1 receptors.[4][5] Bioorganic & Medicinal Chemistry Letters, 16(18), 4815-4819. Link

  • Bakker, R. A., et al. (2001). Histamine H1-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling. Molecular Pharmacology, 60(5), 1133-1142. Link

  • Timmerman, H. (1990).[6] Histamine H1 agonists and antagonists.[7][8][9][5][6][10] Journal of Medicinal Chemistry, 33(1), 4-11. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.